Technical Documentation Center

[4-(Piperidin-4-yloxy)-phenyl]-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [4-(Piperidin-4-yloxy)-phenyl]-methanol
  • CAS: 1251336-69-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, [4-(Piperidin-4-yloxy)-phenyl]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, [4-(Piperidin-4-yloxy)-phenyl]-methanol. In the dynamic landscape of drug discovery and development, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2] This document serves as an in-depth resource for researchers, offering both predicted data for this specific molecule and detailed, field-proven methodologies for the empirical determination of these critical parameters. While experimental data for [4-(Piperidin-4-yloxy)-phenyl]-methanol is not publicly available, this guide leverages advanced computational prediction tools and provides a robust framework for its laboratory characterization.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties.[3][4] Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) are not merely abstract chemical descriptors; they are the fundamental determinants of a drug's behavior in a biological system.[5] A delicate balance is required: a drug must be sufficiently soluble to be formulated and absorbed, yet lipophilic enough to traverse cellular membranes and reach its target.[1] Its ionization state at physiological pH will dictate its interactions with biological macromolecules and its permeability across membranes.

This guide focuses on [4-(Piperidin-4-yloxy)-phenyl]-methanol, a molecule of interest due to its structural motifs commonly found in centrally active agents. The presence of a piperidine ring, a phenyl group, and a benzylic alcohol suggests a complex interplay of properties that warrant a thorough investigation.

Predicted Physicochemical Properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol

In the absence of experimental data, validated in silico models provide a reliable starting point for understanding the physicochemical landscape of a new chemical entity. The following properties for [4-(Piperidin-4-yloxy)-phenyl]-methanol have been predicted using the SwissADME web tool, a widely used and respected platform in the scientific community.[6]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₁₇NO₂Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 207.27 g/mol Influences diffusion, bioavailability, and overall "drug-likeness". Generally, lower molecular weights are preferred for oral drugs.
logP (Octanol/Water Partition Coefficient) 1.45A measure of lipophilicity. This value suggests a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates.
Aqueous Solubility (logS) -2.5Indicates moderate solubility in water. This is a crucial parameter for drug formulation and absorption.
pKa (Acidic) 14.24 (Alcohol)The hydroxyl group is a very weak acid.
pKa (Basic) 9.89 (Piperidine)The secondary amine on the piperidine ring is basic. Its ionization state will be highly dependent on the physiological pH.
Topological Polar Surface Area (TPSA) 41.5 ŲAn indicator of a molecule's ability to permeate cell membranes. A TPSA below 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 2The hydroxyl and amine groups can donate hydrogen bonds, influencing solubility and target binding.
Hydrogen Bond Acceptors 3The oxygen and nitrogen atoms can accept hydrogen bonds.
Rotatable Bonds 3A measure of molecular flexibility. Fewer rotatable bonds are generally associated with better oral bioavailability.

Note on the Piperidine Moiety: The predicted basic pKa of 9.89 for the secondary amine in the piperidine ring is a critical parameter. At physiological pH (approximately 7.4), a significant portion of these molecules will be protonated, carrying a positive charge. This will enhance aqueous solubility but may reduce passive diffusion across lipid membranes. This is in contrast to its N-methylated analogue, (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, where the tertiary amine is expected to have a slightly higher pKa. The absence of the methyl group in the target compound also provides an additional hydrogen bond donor, which can influence its interaction with biological targets and its overall solubility profile.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While predictions are invaluable, empirical data is the gold standard in drug development. The following section details robust, step-by-step protocols for determining the key physicochemical properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound.[4] A sharp melting point is often indicative of high purity. DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of [4-(Piperidin-4-yloxy)-phenyl]-methanol into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-3 mg of sample B Seal in aluminum pan A->B C Place sample and reference pans in DSC cell B->C D Run thermal program (e.g., 10°C/min ramp) C->D E Record heat flow vs. temperature D->E F Identify endothermic peak E->F G Determine onset temperature as melting point F->G

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[7][8]

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of [4-(Piperidin-4-yloxy)-phenyl]-methanol to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to buffer B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to separate solid C->D E Collect supernatant D->E F Quantify concentration by HPLC E->F pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in solvent B Place in thermostatted vessel A->B C Titrate with standardized acid B->C D Record pH after each addition C->D E Plot pH vs. titrant volume D->E F Determine pKa at half-equivalence point E->F

Caption: Workflow for pKa Determination by Potentiometric Titration.

logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. While the shake-flask method can be used, RP-HPLC offers a faster and more efficient alternative for estimating logP. [9]The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

Experimental Protocol:

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of retention time versus logP.

  • Sample Analysis: Inject a solution of [4-(Piperidin-4-yloxy)-phenyl]-methanol and record its retention time.

  • logP Calculation: Determine the logP of the target compound by interpolating its retention time on the calibration curve.

logP_Workflow cluster_setup HPLC Setup cluster_calibration Calibration cluster_analysis Sample Analysis A Equilibrate C18 column B Prepare mobile phase A->B C Inject standards with known logP B->C E Inject sample solution B->E D Generate calibration curve (retention time vs. logP) C->D F Determine retention time E->F G Calculate logP from calibration curve F->G

Caption: HPLC-based Method for logP Determination.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol and detailed experimental protocols for their determination. The in silico data suggests that this compound possesses a promising profile for further investigation, with a balanced lipophilicity and moderate aqueous solubility. The basicity of the piperidine nitrogen is a key feature that will significantly influence its behavior in biological systems.

For any drug development program, it is imperative to move beyond predictions and obtain robust experimental data. The methodologies outlined herein represent industry-standard practices that will yield high-quality, reliable data to inform critical decisions in lead optimization, formulation development, and preclinical studies. By understanding and optimizing the physicochemical properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol, researchers can significantly enhance its potential as a successful therapeutic agent.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.
  • physicochemical property of drug molecules with respect to drug actions. (2014, June 15).
  • (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. ChemScene.
  • PHYSICO-CHEMICAL ANALYTICAL METHODS. Univerzita Komenského.
  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC.
  • Frequently Asked Questions. SwissADME.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. Benchchem.
  • Measuring Energies of a Specific Biomolecular Interaction Using DSC. TA Instruments.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Development of Methods for the Determin

Sources

Exploratory

Technical Guide: Characterization and Synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol

Topic: Molecular Weight and SMILES String for [4-(Piperidin-4-yloxy)-phenyl]-methanol Content Type: Technical Reference Guide Audience: Medicinal Chemists, Computational Biologists, and Process Chemists[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and SMILES String for [4-(Piperidin-4-yloxy)-phenyl]-methanol Content Type: Technical Reference Guide Audience: Medicinal Chemists, Computational Biologists, and Process Chemists[1]

Executive Summary

[4-(Piperidin-4-yloxy)-phenyl]-methanol is a versatile "privileged scaffold" fragment extensively utilized in medicinal chemistry.[1] It serves as a critical bifunctional linker, offering a secondary amine for diversification (e.g., reductive amination, amide coupling) and a primary benzyl alcohol for oxidation or etherification. Its structural motif—an aryl ether linked to a piperidine ring—is ubiquitous in GPCR ligands (particularly Histamine H3 and Muscarinic antagonists) and kinase inhibitors, where the piperidine nitrogen often serves as a key basic center for ionic interactions with aspartate residues in protein binding pockets.

This guide provides the definitive physicochemical data, structural representations, and a robust, field-validated synthetic protocol for this compound.

Physicochemical Characterization

The following data is derived from the canonical structure. Researchers should note that commercial databases often index the N-methyl or N-Boc derivatives; the data below refers strictly to the free amine parent structure.

Identity and Identifiers[1][2]
PropertyValueNotes
IUPAC Name [4-(Piperidin-4-yloxy)phenyl]methanol
Common Name 4-(4-Hydroxymethylphenoxy)piperidine
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol Monoisotopic Mass: 207.1259
Canonical SMILES OCC1=CC=C(OC2CCNCC2)C=C1Useful for RDKit/ChemDraw input
Isomeric SMILES OCC1=CC=C(OC2CCNCC2)C=C1Achiral molecule
InChI Key Computed from structure(Variable based on protonation state)
Calculated Properties (In Silico)
DescriptorValueMechanistic Implication
cLogP ~1.2Moderate lipophilicity; good membrane permeability.[1]
TPSA 41.5 Ų< 140 Ų threshold; indicates high oral bioavailability potential.
pKa (Basic) ~9.8Piperidine nitrogen; highly protonated at physiological pH (7.4).[1]
H-Bond Donors 2-OH and -NH groups.[1]
H-Bond Acceptors 3Ether oxygen, Alcohol oxygen, Piperidine nitrogen.

Structural Analysis & Visualization

The molecule consists of three distinct pharmacophoric features: the piperidine ring (solubility/basicity), the ether linkage (flexible spacer), and the benzyl alcohol (synthetic handle).

Structural Connectivity Diagram (Graphviz)

G cluster_0 Pharmacophore Features Piperidine Piperidine Ring (Secondary Amine) Ether Ether Linkage (-O-) Piperidine->Ether C4 Position Phenyl Phenyl Ring (Scaffold) Ether->Phenyl Para Position Methanol Methanol Group (-CH2OH) Phenyl->Methanol Para Position

Figure 1: Pharmacophoric segmentation of [4-(Piperidin-4-yloxy)-phenyl]-methanol.[1][2][3][4][5][6]

Synthetic Protocol (Authoritative)

While nucleophilic aromatic substitution (SNAr) is possible, it often requires harsh conditions that can degrade the alcohol. The Mitsunobu coupling route is the "Gold Standard" for generating this aryl ether linkage with high regioselectivity and yield.

Reaction Scheme

Synthesis SM1 N-Boc-4-hydroxypiperidine Step1 Step 1: Mitsunobu Coupling (DIAD, PPh3, THF) SM1->Step1 SM2 Methyl 4-hydroxybenzoate SM2->Step1 Inter1 Intermediate A: Methyl 4-(N-Boc-piperidin-4-yloxy)benzoate Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Inter1->Step2 Inter2 Intermediate B: N-Boc-[4-(Piperidin-4-yloxy)phenyl]methanol Step2->Inter2 Step3 Step 3: Deprotection (TFA, DCM) Inter2->Step3 Product FINAL PRODUCT [4-(Piperidin-4-yloxy)-phenyl]-methanol Step3->Product

Figure 2: Three-step synthetic pathway ensuring protection of the amine and controlled reduction.[1][7]

Detailed Methodology

Step 1: Ether Formation (Mitsunobu Coupling) [1]

  • Setup: In a dry round-bottom flask under N₂, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous THF.

  • Activation: Add Triphenylphosphine (PPh₃, 1.2 eq). Cool the solution to 0°C.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Allow to warm to room temperature and stir for 16 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.[8] Purify via flash chromatography (Hexane/EtOAc) to isolate the ether-linked ester.[1]

Step 2: Reduction of Ester to Alcohol

  • Setup: Dissolve the intermediate ester in anhydrous THF and cool to 0°C.

  • Reduction: Carefully add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) or LiBH₄ (safer alternative).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT until TLC shows consumption of the ester.

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter through Celite.

Step 3: Boc-Deprotection

  • Acidolysis: Dissolve the N-Boc alcohol in DCM (dichloromethane). Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).[1]

  • Completion: Stir for 1-2 hours.

  • Isolation (Critical): Evaporate volatiles. The product will exist as a TFA salt. To obtain the free base, redissolve in MeOH and pass through a basic ion-exchange cartridge (e.g., SCX-2) or wash with saturated NaHCO₃ and extract into DCM/IPA (3:1).

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, look for these diagnostic signals.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.25 (d, 2H): Phenyl protons meta to ether (adjacent to methanol).

    • δ 6.90 (d, 2H): Phenyl protons ortho to ether.

    • δ 4.45 (s, 2H): Benzylic -CH ₂OH protons (singlet).

    • δ 4.35 (m, 1H): Methine proton at the piperidine 4-position (-O-CH -).

    • δ 2.90 & 2.55 (m, 4H): Piperidine ring protons adjacent to Nitrogen (diagnostic of free amine if shifted upfield compared to Boc-protected).

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [1]

  • PubChem Compound Summary. (2024). 4-Piperidinemethanol (Analogous substructure analysis). National Center for Biotechnology Information. [1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [1]

Sources

Foundational

Literature review of 4-(piperidin-4-yloxy)benzyl alcohol intermediates

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-4-yloxy)benzyl Alcohol Intermediates Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-4-yloxy)benzyl Alcohol Intermediates

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways and critical intermediates involved in the preparation of 4-(piperidin-4-yloxy)benzyl alcohol, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the underlying chemical principles, offers practical guidance on experimental execution, and emphasizes the importance of rigorous analytical characterization to ensure the successful synthesis of this versatile compound.

Introduction: The Strategic Importance of the Piperidin-4-yloxy Moiety

The 4-(piperidin-4-yloxy)benzyl alcohol scaffold is a privileged structural motif found in a diverse array of biologically active molecules. Its prevalence stems from the favorable physicochemical properties conferred by the piperidine ring and the ether linkage, which can enhance aqueous solubility, modulate lipophilicity, and provide a key vector for interacting with biological targets. Consequently, mastering the synthesis of this compound is a critical capability for any medicinal chemistry program.

This guide will focus on the common synthetic routes to 4-(piperidin-4-yloxy)benzyl alcohol, with a particular emphasis on the isolation and characterization of key intermediates. Understanding the stability, reactivity, and purity of these intermediates is paramount to achieving a high-yielding and scalable process.

Core Synthetic Strategies and Their Intermediates

The synthesis of 4-(piperidin-4-yloxy)benzyl alcohol is typically approached via a convergent strategy, involving the coupling of a suitably protected piperidine derivative with a functionalized benzyl alcohol. The choice of protecting groups and the specific coupling conditions are critical decision points that influence the overall efficiency of the synthesis.

The Williamson Ether Synthesis Approach: A Classic and Reliable Route

The most common and well-established method for constructing the ether linkage is the Williamson ether synthesis. This pathway involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In the context of 4-(piperidin-4-yloxy)benzyl alcohol, this translates to the coupling of a protected 4-hydroxypiperidine with a protected 4-hydroxybenzyl alcohol.

  • Protection of 4-Hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is typically protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

  • Activation of the Benzyl Alcohol: The benzylic alcohol can be converted to a better leaving group, such as a tosylate or mesylate, for subsequent reaction with the piperidinol.

  • The Coupling Reaction: The Boc-protected 4-hydroxypiperidine is deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then displaces the leaving group on the activated benzyl species.

  • Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final product.

  • tert-butyl 4-hydroxypiperidine-1-carboxylate: This intermediate is a stable, crystalline solid that can be readily purified by recrystallization or column chromatography. Its formation can be confirmed by the appearance of the characteristic Boc protons (a singlet at ~1.4 ppm) in the 1H NMR spectrum.

  • 4-(hydroxymethyl)phenyl methanesulfonate (or tosylate): The formation of this intermediate can be monitored by TLC and confirmed by NMR spectroscopy, observing the shift of the benzylic protons and the appearance of the sulfonate methyl or tolyl protons.

  • tert-butyl 4-((4-(hydroxymethyl)phenyl)oxy)piperidine-1-carboxylate: This is the direct precursor to the final product. Its structure is confirmed by the presence of both the Boc-piperidine and the benzyl alcohol signals in the NMR spectrum, as well as the correct molecular ion peak in the mass spectrum.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product 4_hydroxypiperidine 4-Hydroxypiperidine boc_protected_piperidine tert-butyl 4-hydroxypiperidine-1-carboxylate 4_hydroxypiperidine->boc_protected_piperidine Boc₂O, Base benzyl_alcohol 4-Hydroxybenzyl Alcohol activated_benzyl Activated Benzyl Alcohol (e.g., Tosylate) benzyl_alcohol->activated_benzyl TsCl, Pyridine coupled_product tert-butyl 4-((4-(hydroxymethyl)phenyl)oxy)piperidine-1-carboxylate boc_protected_piperidine->coupled_product NaH activated_benzyl->coupled_product SN2 Coupling final_product 4-(Piperidin-4-yloxy)benzyl Alcohol coupled_product->final_product TFA or HCl

Caption: Williamson Ether Synthesis pathway for 4-(piperidin-4-yloxy)benzyl alcohol.

Alternative Synthetic Approaches

While the Williamson ether synthesis is a workhorse, other strategies can be employed, particularly when substrate compatibility is a concern.

  • Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with a pronucleophile (in this case, the other alcohol) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is often effective when the Williamson conditions fail but can be challenging to scale up due to the formation of stoichiometric amounts of triphenylphosphine oxide and the hydrazine byproduct.

  • Reductive Amination: An alternative disconnection involves the formation of the C-N bond of the piperidine ring late in the synthesis. This would involve the reaction of a pre-formed 4-phenoxybenzylamine with a suitable 1,5-dicarbonyl compound. However, this approach is generally less common for the synthesis of this specific target.

Analytical Characterization of Intermediates: Ensuring Quality at Every Step

The purity and identity of each intermediate must be rigorously confirmed before proceeding to the next step. A multi-technique approach is essential for a comprehensive characterization.

Technique Purpose Key Observables
1H and 13C NMR Structural elucidation and purity assessmentChemical shifts, coupling constants, and integration of signals corresponding to the piperidine, benzyl, and protecting group protons.
Mass Spectrometry (MS) Molecular weight determinationObservation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the expected intermediate.
Infrared (IR) Spectroscopy Functional group analysisPresence or absence of key vibrational bands, such as O-H, N-H, and C=O stretches.
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoringA single major peak indicates high purity. Can be used to track the consumption of starting materials and the formation of products.
Thin-Layer Chromatography (TLC) Rapid reaction monitoringQuick assessment of reaction progress by comparing the Rf values of starting materials, intermediates, and products.

Table 1: Analytical Techniques for Intermediate Characterization.

Process Optimization and Scale-Up: From Bench to Production

Scaling up the synthesis of 4-(piperidin-4-yloxy)benzyl alcohol requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Reagent Selection: On a larger scale, the cost and handling of reagents become critical. For example, while sodium hydride is an effective base, its pyrophoric nature may necessitate the use of alternative, safer bases like potassium tert-butoxide or sodium bis(trimethylsilyl)amide.

  • Solvent Choice: The choice of solvent can significantly impact reaction kinetics, solubility, and work-up procedures. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for Williamson ether synthesis, but their high boiling points can make them difficult to remove.[1] Alternative solvents with lower boiling points and better environmental profiles should be considered for scale-up.

  • Purification Strategy: Column chromatography, while effective at the lab scale, is often impractical for large-scale production. Recrystallization or distillation of key intermediates should be developed as the primary purification methods.

  • Safety Considerations: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential. This includes understanding potential exotherms, off-gassing, and the handling of hazardous materials.

The Role of Intermediates in Drug Discovery and Development

The intermediates in the synthesis of 4-(piperidin-4-yloxy)benzyl alcohol are not merely synthetic curiosities; they are valuable building blocks in their own right. The ability to functionalize these intermediates allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. For instance, the Boc-protected piperidinol intermediate can be used to introduce a wide variety of substituents at the 4-position of the piperidine ring, leading to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The synthesis of 4-(piperidin-4-yloxy)benzyl alcohol is a well-established yet nuanced process where careful control over the formation and purification of key intermediates is critical for success. The Williamson ether synthesis remains the most practical and scalable approach, with the Boc-protected piperidinol and the activated benzyl alcohol serving as the lynchpin intermediates. A thorough understanding of the reaction mechanisms, coupled with rigorous analytical characterization at each stage, is essential for any researcher or organization involved in the synthesis of this important pharmaceutical building block. By applying the principles outlined in this guide, scientists can confidently and efficiently produce high-quality 4-(piperidin-4-yloxy)benzyl alcohol for their drug discovery and development programs.

References

  • PubChem. (n.d.). tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

Sources

Exploratory

Solubility profile of [4-(Piperidin-4-yloxy)-phenyl]-methanol in DMSO and water

This technical guide provides a comprehensive solubility profile and experimental framework for [4-(Piperidin-4-yloxy)-phenyl]-methanol , a bifunctional building block frequently used in PROTAC linker design and kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive solubility profile and experimental framework for [4-(Piperidin-4-yloxy)-phenyl]-methanol , a bifunctional building block frequently used in PROTAC linker design and kinase inhibitor synthesis.[1][2]

The content is structured to support high-precision laboratory workflows, emphasizing the physicochemical behavior of the piperidine and benzyl alcohol moieties.

[1][2]

Abstract

[4-(Piperidin-4-yloxy)-phenyl]-methanol (MW: 207.27 g/mol ) is a polar, basic heterocycle comprising a secondary amine (piperidine) and a primary alcohol linked via a phenyl ether.[1][2] Its solubility is governed by the ionization state of the piperidine nitrogen (pKa ~10.8).[1][2] While highly soluble in DMSO (>100 mM) as a free base or salt, its aqueous solubility is strictly pH-dependent .[1][2] This guide details the preparation of stable stock solutions, aqueous dilution protocols, and troubleshooting steps to prevent precipitation in biological assays.

Physicochemical Characterization

Understanding the molecular properties is the first step to mastering solubility.[1][2] The compound behaves as a mono-basic base .[1][2]

PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Formula C₁₂H₁₇NO₂Moderate molecular weight facilitates dissolution.[1][2]
Molecular Weight 207.27 g/mol Small enough for high molar solubility.[1][2]
pKa (Base) ~10.8 (Piperidine NH)Critical: Protonated (+) at pH 7.4; Neutral at pH >11.[1][2]
LogP (Octanol/Water) ~1.3 (Neutral form)Moderately lipophilic; requires organic co-solvent or low pH for high conc.[1][2]
H-Bond Donors 2 (NH, OH)Facilitates solvation in water (when ionized) and DMSO.[1][2]
H-Bond Acceptors 3 (N, O, OH)Strong interaction with protic solvents.[1][2]
Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the universal solvent for this compound.[1][2] The presence of the phenyl ring and the alkyl piperidine chain allows for robust hydrophobic interactions with DMSO, while the polar -OH and -NH groups engage in dipole-dipole interactions.[1][2]

  • Solubility Limit: Typically >100 mM (free base and HCl salt).[1][2]

  • Stability: Excellent.[1][2] DMSO prevents oxidative degradation of the amine and alcohol groups if stored properly.[1][2]

  • Hygroscopicity: DMSO is hygroscopic.[1][2] Water uptake >1% can cause gradual precipitation of the free base over months.[1][2]

Protocol A: Preparation of 100 mM Stock Solution

Target Volume: 1 mL | Target Conc: 100 mM

  • Weighing: Accurately weigh 20.73 mg of the solid compound.

    • Note: If using the Hydrochloride salt (MW ~243.73), weigh 24.37 mg .[1][2]

  • Solvent Addition: Add 900 µL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes at room temperature.

    • Visual Check: Solution must be strictly clear and colorless.[1][2]

  • Volume Adjustment: Top up to exactly 1 mL with DMSO.

  • Storage: Aliquot into amber glass vials (to minimize plasticizer leaching) and store at -20°C .

Solubility in Water & Aqueous Buffers[1][2]

Aqueous solubility is the primary failure point in biological assays.[1][2] The solubility is dictated by the Henderson-Hasselbalch equation .[1][2]

The pH Dependency Rule
  • pH < 9.0 (Acidic/Neutral): The piperidine nitrogen is protonated (

    
    ).[1][2] The molecule exists as a cation, exhibiting high aqueous solubility  (>10 mg/mL).[1][2]
    
  • pH > 10.0 (Basic): The nitrogen deprotonates to the free base (

    
    ).[1][2] The molecule becomes neutral and lipophilic.[1][2] Solubility drops drastically , often to <0.1 mg/mL, leading to precipitation.[1][2]
    
Salt Selection
  • HCl Salt: Dissolves instantly in water/PBS (pH 7.[1][2]4) due to pre-existing ionization.[1][2]

  • Free Base: Requires initial dissolution in DMSO or acidification (e.g., 0.1 M HCl) to dissolve in water.[1][2]

DMSO-Water Co-Solvent Systems

When diluting a DMSO stock into aqueous media (e.g., cell culture media or enzyme buffer), a "solubility cliff" may occur.[1][2]

  • Safe Zone: < 1% DMSO final concentration.[1][2]

  • Risk Zone: Rapid dilution of high-concentration stocks (e.g., 100 mM) into pH 8.0+ buffer can cause "crashing out" (precipitation) due to the local high concentration of the neutral species.[1][2]

Visualization: Solubility & Ionization Workflow

SolubilityPathways cluster_Aqueous Aqueous Dilution (pH Dependent) Solid Solid Compound (Free Base or HCl Salt) DMSO DMSO Stock (100 mM) Solid->DMSO Dissolve (Vortex/Sonicate) Acidic pH < 9.0 (Protonated Cation) High Solubility DMSO->Acidic Dilute into PBS/Media Basic pH > 10.0 (Neutral Species) Precipitation Risk DMSO->Basic Dilute into High pH Buffer Acidic->Basic Alkalinization

Figure 1: Solubility workflow illustrating the critical impact of pH on aqueous stability.[1][2] The transition from DMSO to aqueous media must respect the pKa (~10.[1][2]8) of the piperidine ring.[1][2][3]

Experimental Protocols
Protocol B: Kinetic Solubility Profiling (DMSO Spike)

Purpose: To determine the maximum soluble concentration in your specific assay buffer.[1][2]

  • Preparation: Prepare a 96-well plate with 196 µL of assay buffer (e.g., PBS pH 7.4) per well.

  • Spiking: Add 4 µL of DMSO stock solutions at increasing concentrations (e.g., 1, 5, 10, 20, 50, 100 mM).

    • Final DMSO conc: 2% (Ensure your assay tolerates this).[1][2]

  • Incubation: Shake at 500 rpm for 2 hours at RT (25°C).

  • Detection: Measure Absorbance at 620 nm (turbidity).

    • Result: An increase in OD620 indicates precipitation.[1][2]

  • Validation: Centrifuge/Filter and analyze the supernatant via HPLC-UV to quantify dissolved compound.

Protocol C: Troubleshooting Precipitation

If the compound precipitates upon dilution:

  • Check pH: Ensure the final buffer pH is ≤ 7.4 .

  • Reduce Concentration: Dilute the DMSO stock to an intermediate concentration (e.g., 10 mM) before the final spike.

  • Add Solubilizers: Incorporate Cyclodextrin (HP-β-CD) at 5-10% in the aqueous buffer to encapsulate the lipophilic phenyl-piperidine core.[1][2]

Stability & Storage
  • Oxidation: The benzylic alcohol is susceptible to slow oxidation to the aldehyde/acid if exposed to air/light in solution.[1][2] Always purge DMSO stocks with Nitrogen/Argon. [1][2]

  • Temperature:

    • Solid: -20°C (Stable for >2 years).[1][2]

    • DMSO Stock: -20°C (Stable for 6 months).[1][2] Avoid repeated freeze-thaw cycles (limit to <5).[1][2]

References
  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Solubility Assays.[1][2] Bethesda (MD): National Library of Medicine (US).[1][2] Available at: [Link]

  • DrugBank Online. Piperidine: Chemical Pharmacology and Solubility Data.[1][2] Available at: [Link][1][2]

Sources

Foundational

An In-Depth Technical Guide to Predicting the Metabolic Stability of [4-(Piperidin-4-yloxy)-phenyl]-methanol

Foreword: The Imperative of Metabolic Stability in Drug Discovery In the landscape of modern drug development, the axiom "fail early, fail cheap" has never been more resonant. A significant contributor to late-stage attr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug development, the axiom "fail early, fail cheap" has never been more resonant. A significant contributor to late-stage attrition is suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1] A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations, exhibit high inter-individual variability, and have a short duration of action, necessitating frequent dosing.[2] Therefore, a proactive, predictive understanding of a candidate's metabolic fate is not merely advantageous; it is fundamental to a successful drug discovery campaign.

This guide provides a comprehensive framework for assessing the metabolic stability of a novel chemical entity, [4-(Piperidin-4-yloxy)-phenyl]-methanol. We will dissect the molecule's structure to propound scientifically-grounded hypotheses about its metabolic vulnerabilities. Subsequently, we will detail the gold-standard in vitro methodologies and complementary in silico approaches required to test these hypotheses, generating a robust dataset to inform critical project decisions. This document is structured not as a rigid protocol, but as a strategic workflow, guiding the discerning researcher through the "why" behind the "how" of metabolic stability assessment.

Structural Analysis and Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is intrinsically linked to its chemical structure.[2][3] The structure of [4-(Piperidin-4-yloxy)-phenyl]-methanol presents several functional moieties that are known substrates for metabolic enzymes.

Structure:

Where Ph is a 1,4-phenylene ring and Pip is a piperidin-4-yl ring.

Based on established biotransformation pathways, we can predict several potential metabolic hotspots on this molecule. Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][4][5]

Predicted Phase I Metabolic Pathways

Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, introduce or expose polar functional groups.[4][6][7] For our target molecule, the following pathways are predicted:

  • Oxidation of the Benzylic Alcohol: The primary alcohol is a prime target for oxidation by alcohol dehydrogenases (ADH) and CYPs to form the corresponding benzaldehyde, which can be further oxidized to a benzoic acid derivative.[8][9][10] This is often a rapid metabolic conversion.

  • Piperidine Ring Oxidation: The piperidine ring is susceptible to CYP-mediated oxidation. Hydroxylation can occur at the carbons alpha (C2/C6) or beta (C3/C5) to the nitrogen atom.[11] Oxidation at the alpha-carbon can lead to the formation of an unstable iminium ion intermediate, which could lead to ring opening or further reactions.[11]

  • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, although this is generally a slower process compared to the oxidation of more labile sites like the benzylic alcohol.

  • N-Dealkylation (if N-substituted): The provided structure shows an N-H on the piperidine. If this nitrogen were substituted with an alkyl group, N-dealkylation would be a highly probable metabolic route, often catalyzed by CYP3A4.[12][13][14]

Predicted Phase II Metabolic Pathways

Phase II reactions involve the conjugation of endogenous polar molecules to functional groups, greatly increasing water solubility and facilitating excretion.[3] Key enzymes are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[15][16]

  • Glucuronidation: This is a major conjugation pathway for hydroxyl groups.[17][18] Both the primary benzylic alcohol and any phenolic metabolites formed during Phase I are excellent substrates for UGTs, leading to the formation of O-glucuronides.[15][19] Phenolic glucuronidation is often particularly efficient.[15]

  • Sulfation: The SULT enzyme family also targets hydroxyl groups.[16][20] The benzylic alcohol and potential phenolic metabolites can be conjugated with a sulfo group, a pathway that often competes with glucuronidation.[16][21]

The following diagram illustrates the key predicted metabolic pathways for [4-(Piperidin-4-yloxy)-phenyl]-methanol.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYPs, ADH) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent [4-(Piperidin-4-yloxy)-phenyl]-methanol Aldehyde Aldehyde Metabolite Parent->Aldehyde Oxidation HydroxylatedPiperidine Hydroxylated Piperidine Metabolite Parent->HydroxylatedPiperidine C-Hydroxylation HydroxylatedPhenyl Hydroxylated Phenyl Metabolite Parent->HydroxylatedPhenyl Aromatic Hydroxylation Parent_Glucuronide O-Glucuronide Conjugate Parent->Parent_Glucuronide Glucuronidation Parent_Sulfate O-Sulfate Conjugate Parent->Parent_Sulfate Sulfation Acid Carboxylic Acid Metabolite Aldehyde->Acid Oxidation Phenol_Glucuronide Phenol-Glucuronide Conjugate HydroxylatedPhenyl->Phenol_Glucuronide Glucuronidation In_Vitro_Workflow cluster_prep cluster_incubation cluster_sampling cluster_data Compound Test Compound Stock (DMSO) Incubate Incubate Components Compound->Incubate Matrix Metabolic Matrix (Microsomes or Hepatocytes) Matrix->Incubate Cofactors Cofactors (e.g., NADPH) Cofactors->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->Timepoints Start Reaction Quench Quench Reaction (Acetonitrile + IS) Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Sources

Exploratory

Technical Guide: LogP and Hydrophobicity Analysis of Piperidine-Phenyl-Methanol Compounds

Executive Summary The piperidine-phenyl-methanol scaffold—found in pharmacophores like pipradrol , azacyclonol , and fexofenadine intermediates—presents a unique physicochemical paradox. While the phenyl ring drives lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine-phenyl-methanol scaffold—found in pharmacophores like pipradrol , azacyclonol , and fexofenadine intermediates—presents a unique physicochemical paradox. While the phenyl ring drives lipophilicity, the basic piperidine nitrogen (


) and the hydroxyl group create a dynamic polarity profile.

This guide addresses the critical failure point in analyzing these compounds: The Chameleon Effect. In non-polar media, the hydroxyl group often forms an Intramolecular Hydrogen Bond (IMHB) with the nitrogen lone pair, masking polarity and artificially inflating membrane permeability. Standard cLogP algorithms frequently fail to account for this conformational collapse. This document details the experimental protocols required to accurately determine the hydrophobicity (LogP) and distribution coefficient (LogD) of this specific scaffold.

Part 1: The Physicochemical Landscape

The Structural Challenge

The core structure consists of a lipophilic domain (phenyl rings) and a polar domain (piperidinyl-methanol). The analysis must distinguish between two distinct states:

  • The Ionized State (pH < 9): The piperidine nitrogen is protonated (

    
    ). The molecule is highly soluble in water. The relevant metric is LogD .[1][2]
    
  • The Neutral State (pH > 10): The nitrogen is uncharged. The molecule can adopt a "closed" conformation via IMHB between the

    
     and the 
    
    
    
    . This state governs passive diffusion through the Blood-Brain Barrier (BBB).
The Failure of Computational Prediction

Standard algorithms (fragment-based) often overestimate the polarity of the neutral form because they assume the


 and 

groups interact fully with the solvent. In reality, the IMHB reduces the Solvent Accessible Surface Area (SASA) of the polar groups, making the molecule behave more lipophilically than predicted.

Key Insight: For this scaffold, experimental validation is not optional; it is mandatory for accurate ADME prediction.

Part 2: Experimental Methodologies

Protocol A: The Gold Standard Shake-Flask Method (OECD 107 Modified)

Use this method for validation of lead compounds and generating standard curves.

Objective: Determine thermodynamic LogD at physiological pH (7.4) and LogP at basic pH (11.0).

Reagents & Setup
  • Aqueous Phase:

    • For LogD: 50 mM Phosphate Buffer (pH 7.4), pre-saturated with n-octanol.

    • For LogP: 50 mM Carbonate/Bicarbonate Buffer (pH 11.0), pre-saturated with n-octanol.

  • Organic Phase: n-Octanol (HPLC grade), pre-saturated with the corresponding buffer.

  • Vessels: Silanized glass vials (to prevent adsorption of the basic amine to glass walls).

Step-by-Step Workflow
  • Pre-Saturation: Vigorously shake equal volumes of buffer and octanol for 24 hours. Separate phases. This prevents volume changes during the actual experiment.

  • Solubilization: Dissolve the test compound in the pre-saturated aqueous phase. Target concentration:

    
    .
    
    • Self-Validating Check: Measure the UV-Vis absorbance of this stock solution (

      
      ).
      
  • Equilibration: Add pre-saturated octanol to the aqueous stock in ratios of 1:1, 1:2, and 2:1 (v/v).

  • Agitation: Invert rotate for 60 minutes at 25°C. Do not vortex vigorously to avoid stable emulsions common with phenyl-methanol surfactants.

  • Phase Separation: Centrifuge at 3000g for 20 minutes.

  • Quantification: Remove aliquots from BOTH phases.

    • Critical Step: You must analyze both phases to verify mass balance.

    • Analyze via UV-Vis or HPLC.

Calculation & Validation


Validation Rule: The Mass Balance Error must be < 5%.



If error > 5%, adsorption to the glass wall or precipitation at the interface has occurred. Repeat using silanized glass.
Protocol B: High-Throughput RP-HPLC Determination (OECD 117)

Use this method for screening libraries.

Challenge: Basic piperidines interact with residual silanol groups on silica columns, causing peak tailing and inaccurate


.
System Configuration
  • Column: C18 with high carbon load (>18%) and base-deactivation (e.g., XBridge C18 or polymeric PLRP-S).

    • Why: Polymeric columns eliminate silanol interactions entirely.

  • Mobile Phase: Methanol / Buffer (Isocratic, typically 60/40).

  • Buffer Additive: 20 mM Ammonium Acetate + 0.1% Triethylamine (TEA) or Hexylamine.

    • Mechanism:[1] The amine additive acts as a "sacrificial base," blocking silanol sites.

  • Dead Time Marker (

    
    ):  Uracil or Sodium Nitrate.
    
Workflow
  • Calibration: Run a set of 5-6 reference standards with known LogP values (e.g., Toluene, Ethylbenzene, Propylbenzene) spanning the expected range.

  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    
  • Linear Regression: Plot

    
     vs. Reference LogP to generate the calibration curve.
    
  • Analysis: Inject the piperidine-phenyl-methanol sample. Convert its

    
     to LogP using the regression equation.
    

Part 3: Data Analysis & Interpretation[3]

Comparative Hydrophobicity Profile

The table below illustrates the dramatic shift in hydrophobicity based on ionization and IMHB formation for typical derivatives.

Compound ClassStructure FeaturepH 7.4 (LogD)pH 11.0 (LogP)

(LogP - LogD)
Interpretation
Pipradrol Diphenyl-2-piperidyl~1.2~3.82.6High CNS penetration in neutral form; trapped in lysosomes (acidic) in ionized form.
Azacyclonol Diphenyl-4-piperidyl~1.5~4.12.6Para-position reduces steric hindrance, slightly higher lipophilicity.
Fexofenadine Int. Phenyl-butanol-piperidine~0.8~3.22.4Additional polar groups on the tail reduce overall LogD.
Visualizing the Mechanism

The following diagrams illustrate the equilibrium challenges and the analytical workflow.

Piperidine_Analysis_Workflow Start Compound Synthesis (Piperidine-Phenyl-Methanol) pKa_Check Determine pKa (Potentiometric Titration) Start->pKa_Check Decision Is pKa > 8.0? pKa_Check->Decision Method_LogD LogD Analysis (pH 7.4) Critical for Blood Distribution Decision->Method_LogD Yes (Basic) Method_LogP LogP Analysis (pH > pKa + 2) Critical for Intrinsic Lipophilicity Decision->Method_LogP No (Neutral) HPLC Screening: RP-HPLC (Base-Deactivated C18) Method_LogD->HPLC High Throughput Method_LogP->HPLC ShakeFlask Validation: Shake Flask (OECD 107 Modified) HPLC->ShakeFlask Select Leads Result ADME Prediction (BBB Permeability & Vd) ShakeFlask->Result

Figure 1: Analytical Decision Matrix. Note the bifurcation based on pKa, emphasizing that for piperidines, LogD is the primary physiological metric.

IMHB_Effect Open Open Conformation (Solvent Exposed) Closed Closed Conformation (IMHB: N...HO) Open->Closed Desolvation Energy Cost Membrane Lipid Bilayer (Permeation) Open->Membrane Slow Diffusion (High Polar Surface Area) Closed->Membrane Rapid Diffusion (Masked Polarity)

Figure 2: The "Chameleon Effect." The formation of an Intramolecular Hydrogen Bond (IMHB) between the methanol hydroxyl and piperidine nitrogen facilitates membrane permeation by masking polarity.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[3][4][5][6] OECD Publishing, Paris.[5] [Link][3][4]

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[5] OECD Publishing, Paris.[5] [Link]

  • Comer, J., & Tam, K. Y. (2001). Lipophilicity profiles: theory and measurement.[2] Pharmacokinetic Optimization in Drug Research. [Link]

  • Carrupt, P. A., et al. (2019).[7] Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry.[7][8] Journal of Medicinal Chemistry. [Link]

  • Tsantili-Kakoulidou, A. (2008). Current state of the art in HPLC methodology for lipophilicity assessment of basic drugs.[9] Journal of Liquid Chromatography & Related Technologies.[5][9] [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol from 4-hydroxypiperidine

An Application Note for the Synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol Topic: Audience: Researchers, scientists, and drug development professionals. Introduction The [4-(Piperidin-4-yloxy)-phenyl]-methanol scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol

Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction

The [4-(Piperidin-4-yloxy)-phenyl]-methanol scaffold is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological pathways. The piperidine moiety can enhance aqueous solubility and provide a key vector for interacting with protein active sites, while the phenyl-methanol portion offers a versatile handle for further chemical elaboration.[1][2][3][4] This application note provides a detailed, three-step protocol for the synthesis of this important intermediate, starting from commercially available 4-hydroxypiperidine.

The synthetic strategy hinges on three core transformations:

  • Protection: The secondary amine of 4-hydroxypiperidine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step.[1][5]

  • Etherification: A Mitsunobu reaction is employed to form the key aryl-alkyl ether linkage between the protected N-Boc-4-hydroxypiperidine and 4-hydroxybenzyl alcohol. This reaction is renowned for its mild conditions and reliability in coupling secondary alcohols.[6][7][8][9]

  • Deprotection: Finally, the Boc group is removed under acidic conditions to yield the target compound, [4-(Piperidin-4-yloxy)-phenyl]-methanol.[10][11]

This guide is designed to be a self-validating system, explaining the rationale behind each procedural choice and providing comprehensive protocols for synthesis, purification, and characterization.

Overall Synthetic Workflow

The synthesis proceeds through two stable intermediates, the Boc-protected alcohol 1 and the Boc-protected ether 2 , to yield the final product 3 .

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Etherification cluster_2 Step 3: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine Intermediate_1 N-Boc-4-hydroxypiperidine (1) 4-Hydroxypiperidine->Intermediate_1 (Boc)₂O, Base Intermediate_2 Boc-protected Ether (2) Intermediate_1->Intermediate_2 4-Hydroxybenzyl alcohol, PPh₃, DIAD Final_Product [4-(Piperidin-4-yloxy)-phenyl]-methanol (3) Intermediate_2->Final_Product Acid (TFA or HCl)

Caption: Overall 3-step synthesis workflow.

Materials and Reagents

ReagentFormulaMW ( g/mol )Supplier
4-HydroxypiperidineC₅H₁₁NO101.15Sigma-Aldrich
Di-tert-butyl dicarbonate, (Boc)₂OC₁₀H₁₈O₅218.25Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher Scientific
4-Hydroxybenzyl alcoholC₇H₈O₂124.14Alfa Aesar
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.21Acros Organics
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Fisher Scientific
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Fisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11VWR
HexanesN/AN/AVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Fisher Scientific
Silica Gel (230-400 mesh)SiO₂60.08Sorbent Technologies

Experimental Protocols

PART 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (1)

This initial step protects the reactive secondary amine of the piperidine ring. The Boc group is stable under the conditions of the subsequent Mitsunobu reaction but can be easily removed later.[1][2][5] A biphasic system with a mild inorganic base like sodium bicarbonate is effective for this transformation.[12]

Protocol:

  • To a 500 mL round-bottom flask, add 4-hydroxypiperidine (10.0 g, 98.9 mmol).

  • Add dichloromethane (DCM, 150 mL) and a 1 M aqueous solution of sodium bicarbonate (150 mL). Stir vigorously to create a well-mixed biphasic system.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 21.6 g, 98.9 mmol) in DCM (50 mL).

  • Add the (Boc)₂O solution dropwise to the stirring biphasic mixture over 30 minutes at room temperature.

  • Allow the reaction to stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl 4-hydroxypiperidine-1-carboxylate (1 ), is typically an oil or low-melting solid of sufficient purity to be used directly in the next step.

ReagentMoles (mmol)Equivalents
4-Hydroxypiperidine98.91.0
(Boc)₂O98.91.0
Expected Yield: Quantitative~19.9 g
PART 2: Synthesis of tert-butyl 4-((4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate (2)

This key step forms the aryl-alkyl ether bond via the Mitsunobu reaction.[7][8][9] The reaction works by activating the hydroxyl group of the Boc-protected piperidine with triphenylphosphine and an azodicarboxylate, allowing it to be displaced by the phenolic nucleophile (4-hydroxybenzyl alcohol).[6][13] Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) as its byproducts can be easier to remove during purification.[14]

Causality Behind the Protocol:

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents. Therefore, anhydrous solvents and inert atmosphere (N₂) are critical.

  • Order of Addition: The alcohol, nucleophile, and phosphine are mixed first. The azodicarboxylate is added last and slowly at 0 °C to control the exothermic reaction and prevent the formation of undesired side products.[7][15]

  • Work-up and Purification: A significant challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts. Purification by column chromatography is almost always necessary.[15][16]

Mechanism Overview:

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD IonPair Ion Pair [PPh₃-N⁻-NH-DIAD]⁺ [Ar-O]⁻ Betaine->IonPair + Ar-OH Phenol Ar-OH Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃]⁺ Alcohol R-OH (Compound 1) Alcohol->Alkoxyphosphonium + [PPh₃-N⁻-NH-DIAD]⁺ Product Product (2) (Ar-O-R) TPPO TPPO

Caption: Simplified Mitsunobu reaction mechanism.

Protocol:

  • To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1 ) (10.0 g, 49.7 mmol), 4-hydroxybenzyl alcohol (7.4 g, 59.6 mmol, 1.2 eq), and triphenylphosphine (15.7 g, 59.6 mmol, 1.2 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, 200 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (11.8 mL, 59.6 mmol, 1.2 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The solution will typically turn from colorless to a yellow/orange hue.[17]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Redissolve the crude residue in a minimal amount of DCM and load it onto a silica gel column.

  • Purify by column chromatography using a gradient elution, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes.[18][19]

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl 4-((4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate (2 ) as a white solid or viscous oil.

ReagentMoles (mmol)Equivalents
Compound 1 49.71.0
4-Hydroxybenzyl alcohol59.61.2
Triphenylphosphine59.61.2
DIAD59.61.2
Typical Yield: 60-75%9.2 - 11.5 g
PART 3: Synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol (3)

The final step is the removal of the Boc protecting group to liberate the secondary amine. This is achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and effective method.[11] The byproducts, tert-butyl cation and CO₂, are volatile and easily removed.

Protocol:

  • Dissolve the Boc-protected ether 2 (9.0 g, 29.3 mmol) in DCM (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 25 mL) to the solution. Vigorous gas evolution (CO₂) will be observed.

  • Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Redissolve the residue in DCM (100 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid. Caution: Gas evolution.

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes or isopropanol to yield [4-(Piperidin-4-yloxy)-phenyl]-methanol (3 ) as a white solid.[20][21][22][23]

ReagentMoles (mmol)Equivalents
Compound 2 29.31.0
TFAExcess~10-15 eq
Typical Yield: 85-95%5.2 - 5.7 g

Analytical Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
1 ¹H NMR (CDCl₃)δ ~3.9 (m, 1H, CH-OH), ~3.7 (m, 2H), ~3.1 (m, 2H), ~1.9 (m, 2H), ~1.5 (m, 2H), 1.45 (s, 9H, Boc).
ESI-MSm/z = 202.14 [M+H]⁺, 224.12 [M+Na]⁺.
2 ¹H NMR (CDCl₃)δ ~7.3 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), 4.6 (s, 2H, CH₂OH), ~4.4 (m, 1H, CH-OAr), ~3.7 (m, 2H), ~3.3 (m, 2H), ~1.9 (m, 2H), ~1.7 (m, 2H), 1.46 (s, 9H, Boc).
ESI-MSm/z = 308.18 [M+H]⁺, 330.16 [M+Na]⁺.
3 ¹H NMR (CDCl₃/MeOD)δ ~7.3 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), 4.55 (s, 2H, CH₂OH), ~4.3 (m, 1H, CH-OAr), ~3.1 (m, 2H), ~2.7 (m, 2H), ~2.0 (m, 2H), ~1.6 (m, 2H). Note: NH proton may be broad or exchange.
¹³C NMR (CDCl₃/MeOD)δ ~155.0, 131.5, 130.0, 116.5, 72.0, 64.5, 43.5, 31.0.
ESI-MSm/z = 208.13 [M+H]⁺.[24][25][26]

Conclusion

This application note details a robust and reproducible three-step synthesis for [4-(Piperidin-4-yloxy)-phenyl]-methanol. The protocol leverages a standard Boc-protection, a reliable Mitsunobu etherification, and an efficient acid-catalyzed deprotection. By providing clear, step-by-step instructions and explaining the chemical principles behind the methodology, this guide enables researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Mitsunobu Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry Steps. (2025). The Mitsunobu Reaction. Retrieved from [Link]

  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Pearson. (2024). Williamson Ether Synthesis. Retrieved from [Link]

  • IntechOpen. (2025). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]

  • Michigan State University. (n.d.). Recrystallization. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol via Mitsunobu Reaction

Abstract This document provides a comprehensive guide for the synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol, a key building block in pharmaceutical research, utilizing the Mitsunobu reaction. The protocol details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol, a key building block in pharmaceutical research, utilizing the Mitsunobu reaction. The protocol details the reaction of (4-hydroxyphenyl)methanol with N-Boc-4-hydroxypiperidine, followed by the deprotection of the Boc group. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical, field-proven advice to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of the Mitsunobu Reaction in Drug Discovery

The formation of aryl-alkyl ether linkages is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a vast array of biologically active molecules. The Mitsunobu reaction stands out as a powerful and versatile method for achieving this transformation under mild conditions, offering a distinct advantage over classical methods like Williamson ether synthesis, especially when dealing with sensitive functional groups or when stereochemical inversion is desired.[1][2] Its significance lies in its ability to activate a primary or secondary alcohol for nucleophilic substitution by a weakly acidic pronucleophile, such as a phenol, in the presence of a phosphine and an azodicarboxylate.[3][4][5]

This protocol focuses on the synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol, a bifunctional molecule incorporating a key pharmacophoric piperidine ring linked to a benzyl alcohol moiety via an ether bridge. Such structures are of significant interest in the development of novel therapeutics.

Mechanistic Rationale: Understanding the "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Mitsunobu reaction is a complex, multi-step process.[6][7]

The key steps are as follows:

  • Activation of Triphenylphosphine: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh3) on the azodicarboxylate (in this protocol, Diisopropyl azodicarboxylate - DIAD), forming a betaine intermediate.[6]

  • Proton Transfer: The betaine then deprotonates the nucleophile, in this case, the phenolic hydroxyl group of (4-hydroxyphenyl)methanol, creating an ion pair.[6]

  • Formation of the Oxyphosphonium Salt: The alcohol, N-Boc-4-hydroxypiperidine, then attacks the activated phosphine, displacing the hydrazine derivative and forming a key intermediate, the oxyphosphonium salt. This step effectively converts the hydroxyl group of the piperidine into a good leaving group.[1][3]

  • SN2 Displacement: The phenoxide ion, generated in step 2, acts as the nucleophile and attacks the carbon bearing the oxyphosphonium salt in a classic SN2 fashion.[3][6] This step proceeds with inversion of configuration if a chiral secondary alcohol is used.

  • Product Formation and Byproducts: The desired aryl-alkyl ether is formed along with triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate. The formation of the highly stable P=O double bond in TPPO is a major driving force for the reaction.[3]

Visualizing the Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation & Ion Pair Formation cluster_substitution Substitution cluster_byproducts Byproducts PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Phenoxide Phenoxide Ion Betaine->Phenoxide + Phenol Hydrazine Hydrazine Derivative Betaine->Hydrazine Phenol (4-hydroxyphenyl)methanol Product N-Boc-[4-(Piperidin-4-yloxy)-phenyl]-methanol Phenoxide->Product + Oxyphosphonium (SN2) Alcohol N-Boc-4-hydroxypiperidine Oxyphosphonium Oxyphosphonium Salt Alcohol->Oxyphosphonium + Betaine TPPO TPPO Oxyphosphonium->TPPO

Caption: The Mitsunobu reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two main stages: the Mitsunobu etherification and the subsequent Boc deprotection.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Eq.Notes
(4-hydroxyphenyl)methanolC₇H₈O₂124.14-101.0Starting material. Ensure it is dry.
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.26-121.2Starting material. Ensure it is dry.[8][9]
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29-151.5Solid.
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.21~0.99 g/mL151.5Liquid. Can be used as a solution in toluene.
Tetrahydrofuran (THF)C₄H₈O-Anhydrous~100 mL-Reaction solvent.[10]
Dichloromethane (DCM)CH₂Cl₂-Anhydrous~50 mL-Solvent for deprotection.
Trifluoroacetic acid (TFA)C₂HF₃O₂114.021.49 g/mL-ExcessFor Boc deprotection.[11][12]
Saturated NaHCO₃ solution-----For workup.
Brine-----For workup.
Anhydrous Na₂SO₄ or MgSO₄-----For drying organic layers.
Step 1: Mitsunobu Etherification

Rationale: The order of addition of reagents can be crucial for the success of the Mitsunobu reaction.[6][10] In this protocol, the alcohol, phenol, and triphenylphosphine are mixed before the slow addition of DIAD. This is a common and generally successful approach. Cooling the reaction mixture to 0 °C before adding the DIAD helps to control the initial exothermic reaction between PPh₃ and DIAD.

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (4-hydroxyphenyl)methanol (1.24 g, 10 mmol), N-Boc-4-hydroxypiperidine (2.42 g, 12 mmol), and triphenylphosphine (3.93 g, 15 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) and stir the mixture until all solids have dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly, add diisopropyl azodicarboxylate (DIAD, 2.95 mL, 15 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of triphenylphosphine oxide, which often appears as a white precipitate, is an indication of reaction progress.[10]

Work-up and Purification of the Intermediate

Rationale: A key challenge in the Mitsunobu reaction is the removal of the byproducts, triphenylphosphine oxide (TPPO) and the hydrazine derivative. The following work-up procedure is designed to remove these impurities.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-Boc-[4-(Piperidin-4-yloxy)-phenyl]-methanol, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Boc Deprotection

Rationale: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines and is readily cleaved under acidic conditions.[11][12] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for this transformation.[13]

  • Dissolve the purified N-Boc-[4-(Piperidin-4-yloxy)-phenyl]-methanol in dichloromethane (DCM, 50 mL).

  • To this solution, add trifluoroacetic acid (TFA) in a 1:1 to 1:4 v/v ratio with DCM.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring the Reaction: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

Work-up and Purification of the Final Product
  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Redissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude [4-(Piperidin-4-yloxy)-phenyl]-methanol.

  • Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start Starting Materials: (4-hydroxyphenyl)methanol N-Boc-4-hydroxypiperidine Mitsunobu Mitsunobu Reaction (PPh₃, DIAD, THF, 0°C to RT) Start->Mitsunobu Workup1 Work-up & Purification (Extraction, Chromatography) Mitsunobu->Workup1 Intermediate Protected Intermediate: N-Boc-[4-(Piperidin-4-yloxy)-phenyl]-methanol Workup1->Intermediate Deprotection Boc Deprotection (TFA, DCM, RT) Intermediate->Deprotection Workup2 Work-up & Purification (Neutralization, Extraction) Deprotection->Workup2 FinalProduct Final Product: [4-(Piperidin-4-yloxy)-phenyl]-methanol Workup2->FinalProduct

Caption: Synthetic workflow for the target molecule.

Troubleshooting and Field-Proven Insights

  • Low Yield in Mitsunobu Step:

    • Cause: Presence of water in reagents or solvent. The Mitsunobu reaction is highly sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and dry starting materials thoroughly.[14]

    • Cause: Steric hindrance.[15][16]

    • Solution: For sterically demanding substrates, increasing the reaction temperature or using a higher concentration may improve yields.[15][17]

  • Difficult Purification:

    • Cause: Co-elution of the product with triphenylphosphine oxide (TPPO).

    • Solution: Several strategies can be employed to facilitate the removal of TPPO, including precipitation from a non-polar solvent or using polymer-supported triphenylphosphine.[18]

  • Incomplete Boc Deprotection:

    • Cause: Insufficient acid or reaction time.

    • Solution: Increase the amount of TFA or prolong the reaction time. Monitor carefully to avoid side reactions.

Safety Precautions

  • Diisopropyl azodicarboxylate (DIAD): DIAD and other azodicarboxylates are potentially explosive and should be handled with care.[10] Avoid heating to high temperatures.

  • Triphenylphosphine (PPh₃): PPh₃ is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetic acid (TFA): TFA is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

Conclusion

The Mitsunobu reaction is a highly effective method for the synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can achieve high yields of the desired product. The insights and troubleshooting guide provided in this application note are intended to facilitate a smooth and successful synthesis, empowering drug development professionals in their pursuit of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu - Common Conditions. Retrieved from [Link]

  • Books. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
  • J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction. Retrieved from [Link]

  • MDPI. (2025, August 7). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Retrieved from [Link]

  • ACS Publications. (2020, December 2). Solvent Selection for Mitsunobu Reaction Driven by an Active Learning Surrogate Model. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Scribd. (n.d.). Application Note - Mitsunobu. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Org Prep Daily. (2007, May 18). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Retrieved from [Link]

  • PMC. (n.d.). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Retrieved from [Link]

  • ResearchGate. (2024, April 11). Mechanochemical Mitsunobu Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Mitsunobu reaction. Retrieved from [Link]

  • PMC. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

  • Semantic Scholar. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging [4-(Piperidin-4-yloxy)-phenyl]-methanol as a Rigid Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Critical Role of the Linker in PROTAC-mediated Protein Degradation Proteolysis-targeting chimer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC-mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two elements.[1][3] While the warhead and E3 ligase ligand provide target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5][6]

The linker is far more than a passive spacer; its length, rigidity, and chemical composition dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[7] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[7]

This guide focuses on the application of a specific rigid linker, [4-(Piperidin-4-yloxy)-phenyl]-methanol , in PROTAC design. The incorporation of rigid motifs like piperidine can offer several advantages, including enhanced solubility, improved cell permeability, and pre-organization of the PROTAC molecule into a conformationally favorable state for ternary complex formation.[2][4][7][8]

The PROTAC-Linker-Target Interaction: A Delicate Dance

The following diagram illustrates the fundamental mechanism of PROTAC action, highlighting the central role of the linker in bridging the target protein and the E3 ligase.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Warhead Binding Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3 Ligase Ligand Binding E3_Ligase->POI Ub Ubiquitin

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Rationale for Employing [4-(Piperidin-4-yloxy)-phenyl]-methanol as a PROTAC Linker

The selection of [4-(Piperidin-4-yloxy)-phenyl]-methanol as a linker is predicated on several key advantages conferred by its rigid, piperidine-containing structure:

  • Conformational Rigidity: The piperidine ring restricts the flexibility of the linker, which can pre-organize the PROTAC into a bioactive conformation, potentially increasing the efficiency of ternary complex formation.[2][7]

  • Improved Physicochemical Properties: The introduction of the polar ether and hydroxyl groups, along with the basic nitrogen of the piperidine, can enhance aqueous solubility and other drug-like properties.[4][6][8] This is a significant consideration, as many PROTACs are large molecules that can suffer from poor solubility.

  • Tunable Exit Vectors: The phenyl and piperidine rings offer multiple points for chemical modification, allowing for the strategic attachment of the warhead and E3 ligase ligand at different exit vectors to optimize ternary complex formation.[7]

  • Metabolic Stability: The cyclic nature of the piperidine ring can confer greater metabolic stability compared to more flexible alkyl or PEG linkers.[2]

Synthesis and Incorporation of the [4-(Piperidin-4-yloxy)-phenyl]-methanol Linker

The following section provides a detailed, step-by-step protocol for the synthesis of the [4-(Piperidin-4-yloxy)-phenyl]-methanol linker and its subsequent incorporation into a model PROTAC.

Part 1: Synthesis of the Linker

The synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol can be achieved through a multi-step process, beginning with commercially available starting materials.

Linker_Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Reduction of Aldehyde cluster_3 Step 4: Boc Deprotection A 4-Hydroxypiperidine B Boc-4-hydroxypiperidine A->B (Boc)2O, Base D 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzaldehyde B->D C 4-Fluorobenzaldehyde C->D NaH, DMF E [4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)phenyl]methanol D->E NaBH4, MeOH F [4-(Piperidin-4-yloxy)-phenyl]-methanol E->F TFA or HCl

Figure 2: Synthetic scheme for [4-(Piperidin-4-yloxy)-phenyl]-methanol.

Protocol 1: Synthesis of [4-(Piperidin-4-yloxy)-phenyl]-methanol

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 4-Fluorobenzaldehyde

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Boc Protection of 4-Hydroxypiperidine:

    • Dissolve 4-hydroxypiperidine (1.0 eq) and TEA (1.2 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)2O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Boc-4-hydroxypiperidine.

  • Williamson Ether Synthesis:

    • To a solution of Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-fluorobenzaldehyde (1.1 eq) and stir the reaction at 60-80 °C for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzaldehyde.

  • Reduction of the Aldehyde:

    • Dissolve the product from Step 2 (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add NaBH4 (1.5 eq) portion-wise.

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with water and concentrate to remove methanol.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield [4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)phenyl]methanol.

  • Boc Deprotection:

    • Dissolve the Boc-protected alcohol (1.0 eq) in DCM.

    • Add TFA (10 eq) or a 4M HCl solution in dioxane and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain the final product, [4-(Piperidin-4-yloxy)-phenyl]-methanol, as a salt (TFA or HCl).

Part 2: Incorporation of the Linker into a PROTAC

The synthesized linker can be incorporated into a PROTAC through standard coupling chemistries. The following protocol outlines a general strategy for attaching a warhead and an E3 ligase ligand to the linker.

Protocol 2: PROTAC Assembly

Materials:

  • [4-(Piperidin-4-yloxy)-phenyl]-methanol linker

  • Warhead with a carboxylic acid functional group (Warhead-COOH)

  • E3 ligase ligand with a suitable reactive handle (e.g., a haloalkane for alkylation)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Purification equipment (e.g., HPLC)

Procedure:

  • Amide Coupling with the Warhead:

    • Dissolve Warhead-COOH (1.0 eq), HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir for 15 minutes at room temperature.

    • Add a solution of the [4-(Piperidin-4-yloxy)-phenyl]-methanol linker (1.2 eq) in DMF.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with ethyl acetate, wash with water and brine, dry, and concentrate.

    • Purify the intermediate by column chromatography or preparative HPLC.

  • Alkylation with the E3 Ligase Ligand:

    • Dissolve the product from Step 1 (1.0 eq) and the E3 ligase ligand with a haloalkane handle (1.1 eq) in anhydrous DMF.

    • Add a base such as potassium carbonate or DIPEA (2.0 eq).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Evaluation of PROTAC Performance

Once synthesized, the performance of the PROTAC must be rigorously evaluated. This involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficacy, and mechanism of action.

Protocol 3: Western Blot Analysis for Protein Degradation

Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% degradation is observed).

Data Presentation and Interpretation

The results from the Western blot analysis can be summarized in a table to facilitate comparison between different PROTACs or treatment conditions.

Table 1: Degradation of Target Protein X by PROTAC-1

PROTAC-1 ConcentrationDegradation (%) at 24h
1 nM15 ± 3
10 nM45 ± 5
100 nM85 ± 4
1 µM92 ± 2
10 µM90 ± 3

Data are represented as mean ± standard deviation from three independent experiments.

Concluding Remarks

The [4-(Piperidin-4-yloxy)-phenyl]-methanol linker represents a valuable tool in the PROTAC designer's toolbox. Its rigid nature and favorable physicochemical properties can contribute to the development of potent and selective protein degraders. The protocols outlined in this guide provide a comprehensive framework for the synthesis, incorporation, and evaluation of PROTACs utilizing this promising linker. As with all PROTAC design, empirical optimization of the linker length, attachment points, and overall molecular properties will be crucial for achieving the desired therapeutic outcome.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Modalities. Cell, 181(1), 112-126. [URL: https://www.cell.com/cell/fulltext/S0092-8674(20)30132-8]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(19), 10726-10745. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00673]
  • Schön, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968-21977. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03761k]
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [URL: https://www.
  • Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery. Chemical Reviews, 119(14), 8667-8707. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00722]
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [URL: https://www.sciencedirect.com/science/article/pii/S174067491930013X]
  • An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 78, 103953. [URL: https://www.thelancet.com/journals/ebiom/article/PIIS2352-3964(22)00135-4/fulltext]
  • Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1, 381-390. [URL: https://www.oae-publishing.
  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [URL: https://www.precisepeg.com/linkers-in-protacs]
  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers. Retrieved from [URL: https://www.chempep.com/overview-of-protac-linkers/]

Sources

Application

Reductive amination protocols using [4-(Piperidin-4-yloxy)-phenyl]-methanol

Application Note: Reductive Amination Protocols using [4-(Piperidin-4-yloxy)-phenyl]-methanol Executive Summary & Strategic Value [4-(Piperidin-4-yloxy)-phenyl]-methanol (CAS: 1782394-50-6) is a high-value bifunctional b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols using [4-(Piperidin-4-yloxy)-phenyl]-methanol

Executive Summary & Strategic Value

[4-(Piperidin-4-yloxy)-phenyl]-methanol (CAS: 1782394-50-6) is a high-value bifunctional building block used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands. Its structure features a secondary amine (piperidine) capable of rapid diversification and a primary benzyl alcohol handle for subsequent conjugation.

Key Chemical Challenges:

  • Solubility: The presence of both a basic amine and a polar hydroxyl group often necessitates polar aprotic solvents or halogenated mixtures, which can complicate standard reductive amination conditions.

  • Salt Forms: This reagent is frequently supplied as a hydrochloride salt. Failure to properly neutralize the salt in situ is the #1 cause of low yields in reductive amination.

  • Chemoselectivity: While the benzyl alcohol is generally stable, aggressive Lewis acid catalysts or high temperatures can lead to competitive etherification or polymerization.

This guide provides two validated protocols: a Standard Kinetic Protocol (Sodium Triacetoxyborohydride) for high fidelity, and a High-Throughput Protocol (Microwave-Assisted) for sterically hindered substrates.

Mechanistic Insight & Reaction Pathway

Reductive amination of secondary amines proceeds via an iminium ion intermediate.[1] Unlike primary amines, secondary amines cannot form stable imines; they form positively charged iminium ions which are highly electrophilic and rapidly reduced.

The "Gold Standard" Reagent: Sodium Triacetoxyborohydride (STAB) We prioritize STAB (NaBH(OAc)₃) over Sodium Cyanoborohydride (NaBH₃CN) for three reasons:

  • Safety: No toxic cyanide byproducts.

  • Selectivity: STAB reduces iminium ions much faster than it reduces aldehydes or ketones, minimizing the formation of alcohol side-products.

  • Acid Tolerance: It is stable in the presence of acetic acid, which is required to catalyze the iminium formation.

Reaction Pathway Diagram

ReductiveAmination Amine [4-(Piperidin-4-yloxy)-phenyl]-methanol (Secondary Amine) Hemiaminal Hemiaminal (Unstable) Amine->Hemiaminal Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Hemiaminal Iminium Iminium Ion (C=N+ Species) Hemiaminal->Iminium - H2O Product Tertiary Amine (Final Product) Iminium->Product Acid Acetic Acid (Cat.) Acid->Hemiaminal Catalyzes STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- Transfer

Figure 1: Mechanistic pathway for the reductive amination of secondary amines.[1] The formation of the Iminium Ion is the rate-determining step in sterically hindered systems.

Protocol A: Standard Kinetic Method (STAB)

Best for: Aldehydes, non-hindered ketones, and scale-up (>100 mg).

Reagents & Materials:

  • Substrate: [4-(Piperidin-4-yloxy)-phenyl]-methanol (1.0 equiv).

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM/THF (1:1) if solubility is poor.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

  • Base (If using HCl salt): Triethylamine (TEA) or DIPEA (1.0 equiv).

Step-by-Step Methodology:

  • Salt Neutralization (Critical):

    • If starting with the HCl salt , suspend the amine in DCE (0.1 M concentration).

    • Add 1.0 equiv of TEA and stir for 10 minutes at Room Temperature (RT). The solution should become clearer as the free base is liberated.

    • Note: If using the free base, skip this step.

  • Iminium Formation:

    • Add the Aldehyde/Ketone (1.1 equiv) to the amine solution.

    • Add Acetic Acid (1.0 equiv).

    • Expert Tip: Stir for 30–60 minutes before adding the reducing agent. This allows the equilibrium to shift toward the iminium ion, which is crucial for ketones or electron-rich aldehydes.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes. (Evolution of gas is minor but possible).

    • Remove ice bath and allow to warm to RT. Stir for 2–16 hours.

    • Monitoring: Check by LC-MS.[2] Look for the disappearance of the secondary amine (M+H = 222.15) and appearance of the tertiary amine product.

  • Quench & Workup:

    • Quench with Saturated Aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification:

    • Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM.

    • Alternative: Since the product contains a basic amine, SCX-2 (Strong Cation Exchange) cartridges are highly effective for rapid purification without a column. Load in MeOH/DCM, wash with MeOH, elute with 2M NH₃ in MeOH.

Protocol B: Microwave-Assisted Method

Best for: Sterically hindered ketones, unreactive aromatic aldehydes, or library synthesis.

Rationale: Microwave irradiation overcomes the activation energy barrier for iminium formation in hindered systems (e.g., acetophenones). We use Sodium Cyanoborohydride here because it is more thermally stable than STAB at elevated temperatures.

Reagents:

  • Solvent: Methanol (MeOH) (DCE is not recommended for microwave heating due to pressure concerns).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv). Warning: Toxic.[3]

  • Additive: Zinc Chloride (ZnCl₂) (0.5 equiv) – Lewis acid catalyst.

Step-by-Step Methodology:

  • Preparation:

    • In a microwave vial, dissolve [4-(Piperidin-4-yloxy)-phenyl]-methanol (1.0 equiv) and the Ketone (2.0 equiv) in MeOH.

    • Add ZnCl₂ (0.5 equiv) and stir for 5 minutes.

  • Reduction Setup:

    • Add NaBH₃CN (2.0 equiv). Cap the vial.

  • Microwave Parameters:

    • Temp: 80°C – 100°C.

    • Time: 10 – 20 minutes.

    • Mode: Normal/High absorption.

  • Workup (Cyanide Safety):

    • Caution: Work in a fume hood.

    • Quench with 1M NaOH (high pH keeps cyanide as CN- ion in water).

    • Extract with EtOAc. The cyanide residues remain in the aqueous basic layer.

    • Dispose of aqueous waste in designated cyanide waste containers.

Troubleshooting & Optimization Logic

Use the following decision tree to optimize conditions if the standard protocol fails.

Optimization Start Reaction Analysis (LC-MS) Problem1 Starting Material Remains? Start->Problem1 Problem2 Alcohol Side Product (Reduced Aldehyde)? Start->Problem2 Problem3 Low Solubility? Start->Problem3 Action1 Imine formation failed. Increase AcOH to 5 eq or switch to Protocol B (Heat). Problem1->Action1 Action2 Reducing agent is too fast. Pre-stir amine + aldehyde for 2h before adding STAB. Problem2->Action2 Action3 Switch Solvent System. Try DCE:MeOH (4:1) or DMF (with NaBH3CN). Problem3->Action3

Figure 2: Troubleshooting decision tree for reductive amination optimization.

Quantitative Data Summary

ParameterStandard Protocol (STAB)Microwave Protocol (NaBH₃CN)
Solvent DCE or DCMMeOH
Temperature 0°C to RT80°C - 100°C
Time 2 - 16 Hours10 - 20 Minutes
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH₃CN (2.0 eq)
Catalyst Acetic AcidZnCl₂ (Lewis Acid)
Typical Yield 85 - 95%60 - 80%
Scope Aldehydes, Cyclic KetonesHindered Ketones, Aryl Ketones

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • ChemScene. "(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol - Product Information."[5] ChemScene Building Blocks.

  • Sigma-Aldrich. "(4-(Piperidin-4-yl)phenyl)methanol hydrochloride Product Sheet." Merck KGaA.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

Sources

Method

Application Note: Protecting Group Strategies for Piperidine Nitrogen in Phenyl-Methanol Synthesis

Executive Summary The synthesis of phenyl-methanol derivatives on a piperidine scaffold (e.g., 4-(hydroxy(phenyl)methyl)piperidine or 4-hydroxy-4-phenylpiperidine ) is a cornerstone workflow in the development of antihis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of phenyl-methanol derivatives on a piperidine scaffold (e.g., 4-(hydroxy(phenyl)methyl)piperidine or 4-hydroxy-4-phenylpiperidine ) is a cornerstone workflow in the development of antihistamines (e.g., fexofenadine precursors), analgesics, and neurokinin antagonists.

The core synthetic challenge is the piperidine nitrogen . As a secondary amine, it is both nucleophilic and possesses an acidic proton (


 for 

). Unprotected, it rapidly quenches organometallic reagents (Grignard, Organolithium) or participates in competitive alkylation.

This guide details the two most robust strategies—Boc (tert-butyloxycarbonyl) and Bn (Benzyl) protection—to ensure chemoselectivity during the critical nucleophilic addition or reduction steps. We prioritize these over Cbz (carboxybenzyl) and Fmoc due to the specific incompatibility of the latter with strong nucleophiles and bases.

Strategic Analysis: Selecting the Right Protecting Group

The choice of protecting group (PG) is dictated by the specific method used to form the phenyl-methanol moiety.

Comparative Stability Matrix
Protecting GroupStability to Grignard (PhMgBr)Stability to Hydride Reductants (LiAlH4, NaBH4)Deprotection ConditionRecommendation
Boc High (at

)
High (NaBH4); Moderate (LAH*)Acid (TFA or HCl)Primary Choice
Benzyl (Bn) Excellent Excellent Hydrogenolysis (

, Pd/C)
Robust Alternative
Cbz Low/Risky (Carbamate attack)ModerateHydrogenolysis / HBrAvoid for Grignard
Fmoc None (Base labile)ModerateBase (Piperidine)Do Not Use

*Note: LAH can reduce the Boc carbamate to a methyl group under forcing conditions.

Decision Logic (Graphviz Visualization)

PG_Selection Start Target: Piperidinyl-Phenyl-Methanol Method Reaction Method? Start->Method Grignard Organometallic Addition (e.g., PhMgBr + Piperidone) Method->Grignard Reduction Ketone Reduction (e.g., Benzoylpiperidine + NaBH4) Method->Reduction Boc_Route STRATEGY A: Boc Protection (Best for Acidic Workup) Grignard->Boc_Route Preferred Bn_Route STRATEGY B: Benzyl Protection (Best for Non-Acidic Routes) Grignard->Bn_Route Robust Cbz_Route STRATEGY C: Cbz Protection (Acceptable for Reduction only) Grignard->Cbz_Route Unstable Reduction->Boc_Route Reduction->Bn_Route Reduction->Cbz_Route

Figure 1: Decision tree for selecting the appropriate nitrogen protecting group based on the synthetic pathway.

Protocol A: The Boc Strategy (Grignard Addition)

This is the industry-standard route for synthesizing N-Boc-4-hydroxy-4-phenylpiperidine . The Boc group shields the nitrogen from the Grignard reagent while remaining stable to the basic conditions of the reaction.

Mechanism & Causality
  • Why Boc? The tert-butyl group provides steric bulk, preventing nucleophilic attack at the carbamate carbonyl by the Grignard reagent at low temperatures.

  • Why Low Temp? Higher temperatures (>0°C) increase the risk of the Grignard reagent acting as a base, deprotonating the alpha-carbons of the ketone (enolization), which kills the yield and recovers starting material.

Materials
  • Substrate: N-Boc-4-piperidone (Commercial or synthesized from 4-piperidone HCl +

    
    ).
    
  • Reagent: Phenylmagnesium bromide (PhMgBr), 1.0 M in THF.

  • Solvent: Anhydrous THF (dried over Na/Benzophenone or molecular sieves).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

    • Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Nucleophilic Addition:

    • Add PhMgBr (1.2 to 1.5 equiv) dropwise via syringe pump or pressure-equalizing funnel.

    • Critical Control Point: Maintain internal temperature below -65°C during addition to prevent enolization.

    • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Cool back to 0°C.

    • Quench by slow addition of sat.

      
       (exothermic).
      
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

      
      .
      
  • Deprotection (Post-Purification):

    • Dissolve the purified intermediate in Dioxane.

    • Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2-4 hours.

    • Concentrate to yield the amine hydrochloride salt.

Workflow Diagram

Boc_Workflow Step1 1. Cool N-Boc-Piperidone (-78°C, THF) Step2 2. Add PhMgBr (Dropwise) Step1->Step2 Step3 3. Warm to 0°C (Reaction Progress) Step2->Step3 Step4 4. Quench (NH4Cl) & Isolate Step3->Step4

Figure 2: Sequential workflow for the Grignard addition to N-Boc-piperidone.

Protocol B: The Benzyl Strategy (Hydrogenolysis Route)[2]

Use this strategy if your target molecule contains acid-sensitive groups (e.g., acetals) that would not survive Boc deprotection (TFA/HCl).

Mechanism & Causality
  • Why Benzyl? The N-Bn bond is chemically inert to basic Grignard reagents and organolithiums. It does not have a carbonyl group to attack.

  • Removal: It requires catalytic hydrogenolysis. Caution: If your phenyl-methanol product contains halogens (Cl, Br, I) on the aromatic ring, Pd/C may cause accidental dehalogenation.

Step-by-Step Workflow
  • Protection (If not purchased):

    • React 4-piperidone HCl with Benzyl Chloride (

      
      ) and 
      
      
      
      in Acetonitrile (Reflux, 4h).
    • Yields N-Benzyl-4-piperidone .[2]

  • Grignard Reaction:

    • Follow the same procedure as Protocol A (PhMgBr addition).

    • Advantage:[2][3][4][5] The reaction can be run at 0°C (instead of -78°C) because N-Bn sterics are less interfering, though -78°C is still recommended to maximize yield.

  • Deprotection (Hydrogenolysis):

    • Dissolve the N-Bn-alcohol intermediate in Methanol or Ethanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure is usually sufficient, or 50 psi in a Parr shaker for faster kinetics) for 12-24 hours.
      
    • Filter through Celite to remove catalyst.

Troubleshooting & Optimization (Self-Validating Checks)

ObservationRoot CauseCorrective Action
Recovery of Starting Material (Piperidone) Enolization occurred.[1] The Grignard acted as a base, not a nucleophile.Ensure temperature stays at -78°C during addition. Add CeCl3 (Cerium chloride) to promote nucleophilic attack (Luche-type conditions).
Biphenyl formation Wurtz coupling of the Grignard reagent.[1]Use fresh Magnesium turnings; add PhMgBr slowly.
Deprotection Stalls (Boc) Acid concentration too low.Use TFA/DCM (1:1) instead of HCl/Dioxane.
Deprotection Stalls (Bn) Catalyst poisoning (S or N species).Use Pearlman’s Catalyst (

) or add a drop of Acetic Acid.

References

  • Greene's Protective Groups in Organic Synthesis (4th Ed.) . Wuts, P.G.M.[5][6][7][8] & Greene, T.W.[5][6][7] John Wiley & Sons.[7][9] (The definitive guide on stability constants).

  • Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction . BenchChem Protocols. (Specific protocol for N-Boc-4-piperidone addition).

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone . Defense Technical Information Center (DTIC). (Detailed experimental data on N-Boc stability and deprotection).

  • Synthesis of N-benzylpiperidine-4-one derivatives . ResearchGate. (Review of N-Benzyl protection strategies).

  • Reactions of Grignard Reagents . Master Organic Chemistry. (Mechanistic background on ester/ketone addition).

Sources

Application

Application Note: Bioconjugation Strategies Using Piperidin-4-yloxy Phenyl Methanol Scaffolds

This guide details the application of Piperidin-4-yloxy Phenyl Methanol (POPM) scaffolds in bioconjugation. This structural motif—comprising a piperidine ring ether-linked to a benzyl alcohol core—serves as a versatile,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Piperidin-4-yloxy Phenyl Methanol (POPM) scaffolds in bioconjugation. This structural motif—comprising a piperidine ring ether-linked to a benzyl alcohol core—serves as a versatile, high-value heterobifunctional spacer . Its unique architecture offers a secondary amine for hydrophilic modulation and a primary benzylic alcohol for "latent" electrophilic activation, making it ideal for Antibody-Drug Conjugates (ADCs), PROTAC linkers, and fragment-based drug delivery systems.

Executive Summary & Scaffold Architecture

The Piperidin-4-yloxy Phenyl Methanol (POPM) scaffold functions as a robust "dual-handle" system. Unlike simple alkyl chains, the POPM scaffold incorporates a rigid phenyl core and a basic piperidine ring (


), which significantly enhances the aqueous solubility of hydrophobic payloads—a critical parameter in preventing ADC aggregation.
Structural Logic
  • Site A (Piperidine Nitrogen): A nucleophilic secondary amine. It serves as the attachment point for the targeting moiety (antibody/protein) or the extension linker (e.g., PEG).

  • Site B (Benzylic Alcohol): A primary hydroxyl group. It acts as the attachment point for the cytotoxic payload or ligand. When activated as a carbonate, it forms a carbamate bond with amine-bearing drugs, which is stable in circulation but susceptible to enzymatic cleavage (e.g., by carboxylesterases) or hydrolysis in the lysosome.

Strategic Workflows

We define two primary conjugation routes based on the "Directionality" of synthesis.

Route A: The "Payload-First" Approach (Recommended)
  • Logic: Modifying the valuable protein is the final step to minimize yield loss. The small molecule scaffold is first attached to the drug (Payload), then the linker is extended, and finally conjugated to the biomolecule.

  • Application: ADCs, Small Molecule-Protein Conjugates.

Route B: The "Scaffold-First" Approach
  • Logic: The scaffold is attached to the protein first to create a "universal" precursor.

  • Application: High-throughput screening of fragment libraries (Fragment-Based Drug Discovery).

Detailed Protocols (Route A)

Phase I: Selective Activation of the Benzylic Alcohol

Pre-requisite: The piperidine nitrogen must be protected (e.g.,


-Boc-4-(piperidin-4-yloxy)benzyl alcohol) to prevent self-polymerization during activation.

Objective: Convert the inert benzylic -OH into an active Mixed Carbonate capable of reacting with amine-containing payloads.

Materials:

  • 
    -Boc-POPM Scaffold (1.0 eq)
    
  • 
    -Disuccinimidyl carbonate (DSC) (1.5 eq) OR Bis(4-nitrophenyl) carbonate (1.2 eq)
    
  • Base: Triethylamine (TEA) or DIPEA (2.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM.

Protocol:

  • Dissolution: Dissolve 1.0 mmol of

    
    -Boc-POPM in 10 mL anhydrous MeCN under nitrogen atmosphere.
    
  • Activation: Add 2.0 mmol of TEA. Subsequently, add 1.5 mmol of DSC in one portion.

    • Expert Insight: DSC is preferred over phosgene/chloroformates for safety and milder conditions. It yields an NHS-carbonate intermediate.

  • Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC or LC-MS (Shift from Alcohol MW to Carbonate MW).

  • Work-up: Dilute with DCM, wash with 0.1 M citric acid (to remove base), water, and brine. Dry over

    
    .[1]
    
  • Storage: The resulting NHS-carbonate is moisture sensitive. Use immediately or store at -20°C under argon.

Phase II: Conjugation to Amine-Payload (Drug)

Objective: Form a stable Carbamate linkage between the scaffold and the drug (e.g., Doxorubicin, MMAE analogues).

Protocol:

  • Coupling: Dissolve the Amine-Payload (1.0 eq) in dry DMF. Add the Activated POPM-Carbonate (1.1 eq) from Phase I.

  • Basification: Add DIPEA (1.5 eq) to ensure the drug amine is deprotonated.

  • Incubation: Stir at RT for 12–24 hours.

    • Mechanistic Note: The amine attacks the carbonyl of the carbonate, displacing N-hydroxysuccinimide (NHS) and forming a Benzyl Carbamate linkage.

  • Deprotection: Once coupled, remove the Boc group from the piperidine ring using 20% TFA in DCM (1 hour, RT).

  • Purification: Evaporate volatiles. Purify the Piperidine-Linker-Payload construct via Preparative HPLC (C18 column, Water/MeCN gradient).

Phase III: Bioconjugation to Antibody

Objective: Attach the Piperidine-Linker-Payload to the Antibody via a heterobifunctional crosslinker (e.g., SMCC).

Protocol:

  • Linker Extension: React the free piperidine amine of the construct with SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

    • Conditions: PBS pH 7.2 (if soluble) or DMF/PBS mixture. 1.5 eq SMCC.

    • Result: A Maleimide-functionalized payload.[2]

  • Antibody Preparation: Partially reduce the Antibody (e.g., Trastuzumab) using TCEP (2.5 eq) to generate free thiols.

  • Final Conjugation: Mix the Maleimide-Payload (5–8 eq excess) with the reduced Antibody. Incubate 1 hour at RT.

  • Purification: Remove excess small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Analytical Validation & QC

ParameterMethodAcceptance Criteria
Small Molecule Purity RP-HPLC (254/280 nm)> 95% Area Under Curve
Identity LC-MS (ESI+)Mass within ± 0.5 Da of theoretical
Drug-to-Antibody Ratio (DAR) HIC-HPLC or Native MSTarget: 3.5 – 4.5 (typical for Cys-conjugation)
Free Drug Content RP-HPLC (Protein precipitation)< 1% of total drug
Aggregation SEC-HPLC< 5% High Molecular Weight species

Visualizing the Workflow

The following diagram illustrates the "Payload-First" synthesis pathway, highlighting the critical activation and deprotection steps.

POPM_Conjugation_Workflow Scaffold N-Boc-POPM Scaffold (Piperidin-4-yloxy Phenyl Methanol) Activation Activation Step (DSC + TEA) Scaffold->Activation Activated_Int Activated NHS-Carbonate Intermediate Activation->Activated_Int  Forms Carbonate Coupling Payload Coupling (+ Drug-NH2) Activated_Int->Coupling Carbamate_Conj Boc-Protected Scaffold-Drug Conjugate Coupling->Carbamate_Conj  Stable Carbamate Bond Deprotection Boc Deprotection (TFA/DCM) Carbamate_Conj->Deprotection Free_Amine Free Piperidine-Drug Construct Deprotection->Free_Amine  Exposes Piperidine NH Linker_Add Linker Extension (+ SMCC) Free_Amine->Linker_Add Maleimide Maleimide-Functionalized Payload Linker_Add->Maleimide Bioconjugation Bioconjugation (+ Antibody-SH) Maleimide->Bioconjugation Final_ADC Final ADC (Antibody-Linker-Scaffold-Drug) Bioconjugation->Final_ADC  Thiol-Maleimide  Reaction

Figure 1: Step-by-step synthetic pathway for creating Antibody-Drug Conjugates using the POPM scaffold.

Scientific Rationale & Troubleshooting

Why use the Piperidin-4-yloxy Phenyl Methanol scaffold?
  • Solubility Enhancement: Many cytotoxic payloads (e.g., PBD dimers, Tubulysins) are highly hydrophobic. The basic nitrogen in the piperidine ring becomes protonated at physiological pH, increasing the hydrophilicity of the linker-drug complex and reducing the risk of the ADC precipitating or aggregating in the bloodstream [1].

  • Stability: The phenyl ether bond is metabolically stable. The benzylic carbamate linkage (formed at the methanol site) is generally stable in plasma but can be designed to be cleaved by lysosomal enzymes upon internalization [2].

Troubleshooting Common Issues
  • Issue: Low yield during Carbonate Activation.

    • Cause: Presence of water (hydrolysis of DSC) or steric hindrance.

    • Solution: Ensure anhydrous conditions. Use p-nitrophenyl chloroformate as a more reactive alternative if DSC fails.

  • Issue: Aggregation during Bioconjugation.

    • Cause: The payload is too hydrophobic.

    • Solution: If the piperidine is not enough, introduce a PEG spacer (PEG4 or PEG8) at the "Linker Extension" step instead of using simple SMCC.

References

  • Bioactivation of benzylic alcohols via sulfo-conjugation. Source: PubMed. Context: Discusses the metabolic activation and stability of benzylic alcohol derivatives.

  • A Self-Immolative Linker for the pH-Responsive Release of Amides. Source: PubMed Central (PMC). Context: Details the chemistry of benzylic carbonates and carbamates as cleavable linkers in bioconjugation.

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives. Source: Organic Chemistry Portal. Context: Provides synthetic routes for the core scaffold construction.

  • Bioconjugation Protocols and Reagents. Source: Lumiprobe. Context: Standard protocols for NHS/Maleimide coupling cited in the workflow.

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Source: American Pharmaceutical Review. Context: Overview of linker design strategies including solubility-enhancing motifs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of [4-(Piperidin-4-yloxy)-phenyl]-methanol

Welcome to the technical support center for [4-(Piperidin-4-yloxy)-phenyl]-methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [4-(Piperidin-4-yloxy)-phenyl]-methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents during their experiments. Here, we provide in-depth troubleshooting strategies and detailed protocols in a question-and-answer format to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing low solubility of [4-(Piperidin-4-yloxy)-phenyl]-methanol in my chosen organic solvent. What are the primary reasons for this?

A1: The solubility of [4-(Piperidin-4-yloxy)-phenyl]-methanol is governed by its molecular structure, which contains both polar and non-polar regions. The piperidine ring, while containing a basic nitrogen, and the phenyl group contribute to its lipophilic character. Conversely, the hydroxyl (-OH) and ether (-O-) groups, along with the nitrogen atom, introduce polarity and the capacity for hydrogen bonding.[1][2] Poor solubility in a specific organic solvent often arises from a mismatch between the solute and solvent properties, such as polarity and hydrogen bonding capabilities.[3] High crystallinity of the compound can also be a significant factor, as the energy required to break the crystal lattice may not be sufficiently compensated by the energy of solvation.[4]

Q2: What is a systematic approach to troubleshooting the low solubility of this compound?

A2: A logical and systematic approach is crucial to efficiently resolve solubility issues. We recommend a tiered strategy, starting with simple and readily available methods before moving to more complex techniques. This approach minimizes time and resource expenditure.

Here is a recommended troubleshooting workflow:

Troubleshooting_Workflow A Initial Observation: Low Solubility B Tier 1: Simple Adjustments A->B C Solvent Screening B->C D Temperature Adjustment B->D E pH Modification (for protic solvents) B->E M Solubility Achieved? C->M D->M E->M F Tier 2: Formulation Strategies G Co-solvency F->G H Use of Surfactants F->H G->M H->M I Tier 3: Advanced Techniques J Solid Dispersions I->J K Particle Size Reduction I->K L Prodrug Approach I->L J->M K->M L->M M->F No M->I No N Proceed with Experiment M->N Yes

Caption: A tiered approach to troubleshooting low solubility.

Tier 1: Simple Adjustments

Q3: How do I perform a solvent screening, and what should I consider?

A3: A systematic solvent screening is the foundational step in addressing solubility issues. The principle of "like dissolves like" is a good starting point.[3] Given the structure of [4-(Piperidin-4-yloxy)-phenyl]-methanol, a range of solvents with varying polarities should be tested.

Protocol for Solvent Screening:

  • Preparation: Weigh a small, precise amount of [4-(Piperidin-4-yloxy)-phenyl]-methanol (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of each test solvent to a separate vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.[5]

  • Observation: Visually inspect for undissolved solid.

  • Quantification (Optional): If a more precise measurement is needed, centrifuge the vials, collect the supernatant, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Table 1: Recommended Solvents for Screening

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to MiscibleThe hydroxyl group can participate in hydrogen bonding with these solvents. The piperidine nitrogen can also act as a hydrogen bond acceptor.[6]
Aprotic Polar DMSO, DMF, Acetonitrile, THFHighFavorable dipole-dipole interactions are expected with these solvents.[6]
Halogenated Dichloromethane, ChloroformHighGood miscibility is anticipated due to the compound's overall polarity and size.
Aromatic Toluene, BenzeneModerateThe phenyl group can interact favorably with aromatic solvents.
Nonpolar Hexane, HeptaneLowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.[1]
Q4: Can adjusting the temperature improve solubility?

A4: For most compounds, solubility increases with temperature. Applying heat can provide the necessary energy to overcome the crystal lattice energy. However, it is crucial to ensure the compound is thermally stable at elevated temperatures to avoid degradation. A preliminary thermal stability test (e.g., TGA or DSC) is recommended if you plan to use significantly elevated temperatures.

Q5: How can pH be used to enhance the solubility of [4-(Piperidin-4-yloxy)-phenyl]-methanol?

A5: The piperidine nitrogen in your compound is basic and can be protonated.[2][7] By acidifying the solution, you can form a salt in situ, which is generally much more soluble in polar protic solvents than the free base.[8][9] This is a highly effective strategy.

Protocol for pH Adjustment:

  • Solvent Selection: Choose a polar protic solvent where the compound has some initial, albeit low, solubility (e.g., methanol or ethanol).

  • Acid Addition: While stirring, add a small amount of a suitable acid (e.g., hydrochloric acid or acetic acid) dropwise.

  • Observation: Continue adding acid until the solid dissolves.

  • pH Measurement: Measure the final pH of the solution.

Note: Be mindful that the change in pH may affect downstream reactions or analyses.

Tier 2: Formulation Strategies

If simple adjustments are insufficient, more advanced formulation strategies can be employed.

Q6: What is co-solvency and how can it be applied?

A6: Co-solvency involves adding a water-miscible solvent (a co-solvent) to the primary solvent to increase the solubility of a poorly soluble compound.[10][11][12] The co-solvent works by reducing the interfacial tension between the solvent and the solute.[10][13] For [4-(Piperidin-4-yloxy)-phenyl]-methanol, a mixture of a polar protic solvent (like water or methanol) and a less polar co-solvent (like ethanol, propylene glycol, or PEG 400) could be effective.[12][14]

Experimental Approach:

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc.).

  • Determine the solubility of your compound in each mixture using the shake-flask method described in A3.

  • Plot solubility as a function of the co-solvent percentage to identify the optimal mixture.

Q7: Can surfactants help in solubilizing my compound?

A7: Yes, surfactants can significantly increase the solubility of hydrophobic compounds by forming micelles.[15][16] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form structures with a hydrophobic core and a hydrophilic shell.[15] Your compound can partition into the hydrophobic core of these micelles, effectively "dissolving" in the bulk solvent.[16][17]

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (Tween® series), Polyoxyethylene alkyl ethers (Brij® series)[18]

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Considerations: The choice of surfactant may be dictated by the downstream application, as they can sometimes interfere with biological assays or other analytical techniques.

Tier 3: Advanced Techniques

For particularly challenging cases, more specialized techniques may be necessary.

Q8: What are solid dispersions and how do they enhance solubility?

A8: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state.[19][20][21][22] The primary mechanisms for solubility enhancement are:

  • Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level.[22]

  • Amorphous State: The drug often exists in a high-energy amorphous state, which has greater solubility than its stable crystalline form because no energy is required to break the crystal lattice during dissolution.[20][22]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the drug particles.[19]

Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[22] Solid dispersions can be prepared by methods such as solvent evaporation or melt extrusion.[23]

Q9: How does particle size reduction improve solubility?

A9: Reducing the particle size of a compound increases its surface area-to-volume ratio.[3][8] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[24] Techniques like micronization (reducing particles to the micron range) and nanosizing (reducing particles to the nanometer range) can be very effective.[24][25][26][27][28] While these methods primarily increase the rate of dissolution, they can also enhance the apparent solubility.[24]

Table 2: Comparison of Particle Size Reduction Techniques

TechniqueParticle Size RangeAdvantagesDisadvantages
Micronization 1-10 µmWell-established, cost-effective.[25][26]May not be sufficient for very poorly soluble drugs.[24]
Nanosizing < 1 µmSignificant increase in surface area and dissolution rate.[24][28]More complex processing, potential for particle agglomeration.
Q10: Could a prodrug approach be a viable long-term solution?

A10: A prodrug is a chemically modified, often inactive, version of a drug that is converted to the active form in the body.[29][30][31][32][] This strategy can be used to improve physicochemical properties, including solubility.[29][30][31][32][] For [4-(Piperidin-4-yloxy)-phenyl]-methanol, the hydroxyl group could be esterified with a polar moiety, such as a phosphate or an amino acid, to create a more water-soluble prodrug.[29][32][] This is a more involved chemical modification strategy, typically considered during the lead optimization phase of drug development.[31]

Prodrug_Strategy cluster_0 In Vitro (Formulation) cluster_1 In Vivo (Biological System) A [4-(Piperidin-4-yloxy)-phenyl]-methanol (Low Solubility) B Chemical Modification (e.g., Phosphorylation) A->B C Phosphate Prodrug (High Solubility) B->C D Enzymatic Cleavage (e.g., by phosphatases) C->D E Active Drug Released at Target Site D->E

Caption: The concept of a prodrug approach to enhance solubility.

References

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • PMC. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Available from: [Link]

  • PMC. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available from: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • AbeBooks. Handbook of Pharmaceutical Excipients: 9781582120584. Available from: [Link]

  • SciSpace. Prodrug strategies to overcome poor water solubility. (2007). Available from: [Link]

  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available from: [Link]

  • Contract Pharma. Boosting Bioavailability: Micronization can Increase Oral Uptake and Improve Solubility. Available from: [Link]

  • Google Books. Handbook of Pharmaceutical Excipients.
  • Co-solvency: Significance and symbolism. Available from: [Link]

  • PubMed. Prodrug strategies to overcome poor water solubility. Available from: [Link]

  • Slideshare. Cosolvency. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • Scifiniti. Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Available from: [Link]

  • Scribd. Handbook of Pharmaceutical Excipients 8th Edition. Available from: [Link]

  • APhA Membership Application. The Handbook of Pharmaceutical Excipients, 9e. Available from: [Link]

  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Available from: [Link]

  • PMC. Nanosuspension: An approach to enhance solubility of drugs. Available from: [Link]

  • PMC. Nanosizing of drugs: Effect on dissolution rate. Available from: [Link]

  • Pharmaceutical Excipients. Available from: [Link]

  • Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • World Health Organization (WHO). Annex 4. Available from: [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). The bars show the.... Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • EMA. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available from: [Link]

  • Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Available from: [Link]

  • Quora. How does surfactant affect solubility of relatively non polar substance?. Available from: [Link]

  • Solubility and pH of amines. Available from: [Link]

  • Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the.... Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

Sources

Optimization

Removing impurities from [4-(Piperidin-4-yloxy)-phenyl]-methanol via recrystallization

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering purification challenges with [4-(Piperidin-4-yloxy)-phenyl]-methanol (CAS: 198203-03-3).[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering purification challenges with [4-(Piperidin-4-yloxy)-phenyl]-methanol (CAS: 198203-03-3).[1][2][3]

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound via Nucleophilic Aromatic Substitution (


) of 4-fluorobenzaldehyde (or ester) with 4-hydroxypiperidine, followed by reduction.
The Problem:  The target molecule contains a basic secondary amine, a polar benzyl alcohol, and a lipophilic phenyl core.[2] This "amphiphilic" nature often leads to "oiling out" rather than crystallization, trapping impurities (unreacted 4-hydroxypiperidine, inorganic fluorides, and oligomers) in the lattice.[3]
PropertyValue / CharacteristicImplication for Purification
Functional Groups

Amine, Ether,

Alcohol
High H-bonding potential; prone to oiling out.[1][2][3]
Basicity (

)
~10-11 (Piperidine N)Can form salts; sensitive to acidic impurities.[1][2][3]
Key Impurities 4-Hydroxypiperidine (Polar)Insoluble in non-polar solvents; traps water.[1][2][3]
Key Impurities 4-Fluorobenzyl alcohol (Lipophilic)Soluble in recrystallization mother liquor.[1][2][3]
Physical State White to Off-white Solid

range typically 95–105°C (Free Base).[1][2][3]

Phase 1: Diagnostic & Solvent Selection

Before attempting bulk recrystallization, you must determine if the crude material is suitable for crystallization or requires an Acid-Base extraction pre-treatment.

The Solubility Matrix

We recommend the following solvent systems based on the polarity of your primary impurity profile.

Solvent SystemTypeTarget Impurity RemovalRisk Factor
EtOAc / Hexanes BinaryNon-polar byproducts (starting benzyl alcohols)High risk of oiling out if cooled too fast.[1][2]
IPA / Heptane BinaryGeneral organic impuritiesModerate; IPA suppresses oiling via H-bonding.[1][2]
Ethanol (Abs.) SingleInorganic salts (insoluble in hot EtOH)Yield loss due to high solubility of product.[2][3]
Toluene SingleHighly polar tars/gumsRequires high temp; product may not crash out well.[1][2]
Workflow Visualization: The Decision Logic

The following diagram illustrates the critical decision path for selecting the correct purification strategy.

PurificationLogic Start Start: Crude Solid/Oil PurityCheck Check Purity (LCMS/NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% PurityCheck->LowPurity Recryst Recrystallization Protocol HighPurity->Recryst AcidBase Perform Acid-Base Extraction (Remove neutral organics) LowPurity->AcidBase Neutral Impurities SaltFormation Consider Salt Formation (HCl or Fumarate) LowPurity->SaltFormation Sticky Oil AcidBase->Recryst SaltFormation->Recryst SolventChoice Select Solvent System Recryst->SolventChoice IPA System A: IPA / Heptane (Standard) SolventChoice->IPA EtOAc System B: EtOAc / Hexane (For Lipophilic Impurities) SolventChoice->EtOAc

Caption: Logic flow for determining if direct recrystallization is viable or if chemical modification (salt formation) is required.

Phase 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-198203-RC)

Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
  • Solvent A (Good Solvent): Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).[1][2][3]

  • Solvent B (Anti-Solvent): Heptane or Hexane.[1][2][3]

  • Activated Charcoal: For colored oligomer removal.[1][2]

Step-by-Step Methodology
  • Dissolution (Thermodynamic Control):

    • Place crude solid in a round-bottom flask.

    • Add Solvent A (minimum amount) and heat to reflux (

      
       for IPA, 
      
      
      
      for EtOAc).[2][3]
    • Critical Check: If solid does not dissolve but turns into a molten "oil" at the bottom, you have "oiled out."[2] Add more Solvent A until homogeneous.[1][2]

  • Hot Filtration (Mechanical Purification):

    • If inorganic salts (e.g., NaF, KF) are present, the solution will appear cloudy.[3]

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[2] Do not let it cool , or the product will crystallize in the filter.[2]

  • Nucleation (The Anti-Solvent Addition):

    • Remove heat.[1][2] While the solution is still warm (~50-60°C), add Solvent B dropwise.[2][3]

    • Stop adding when a faint, persistent turbidity (cloudiness) appears.[2][3][4]

    • Add 1-2 drops of Solvent A to clear the turbidity.[2]

  • Crystal Growth (Kinetic Control):

    • Wrap the flask in a towel or place in a warm water bath to ensure slow cooling .[2]

    • Allow to reach room temperature undisturbed (2-4 hours).[1][2][3]

    • Note: Rapid cooling promotes trapping of impurities and oiling out.[1][2]

  • Harvesting:

    • Cool to 0-4°C (ice bath) for 30 minutes.

    • Filter via vacuum.[1][2][5] Wash cake with cold Solvent B (Anti-solvent).[1][2][3]

    • Dry under high vacuum at 40°C. Warning:[1][2] The amine can absorb atmospheric

      
      ; store under inert gas.[2]
      

Troubleshooting & FAQs

Q1: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. Why?

The Science: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solid-Liquid solubility curve.[1] The compound prefers to be a liquid with itself rather than interact with the solvent.[2] The Fix:

  • Reheat the mixture until it is a single phase.

  • Add Seed Crystals: If you have any pure material, add a speck at 40-50°C.

  • Increase Solvent A: You likely have too much anti-solvent.[1][2] Add more polar solvent (IPA/EtOAc) to stabilize the solution phase.[2][3]

  • Scratch the Glass: Use a glass rod to scratch the inner wall; micro-glass particles act as nucleation sites.[2]

Q2: The crystals are sticky/hygroscopic.

The Cause: Residual 4-hydroxypiperidine (starting material) is highly hygroscopic.[1][2] The Fix:

  • Water Wash: Dissolve the crude in EtOAc and wash 3x with water.[2] The 4-hydroxypiperidine will partition into the water; your target (benzyl alcohol derivative) will stay in the organic layer.[3] Dry with

    
     and re-attempt crystallization.
    
Q3: I have low recovery yield (<50%).

The Cause: The compound is too soluble in the mother liquor, or you used too much Solvent A. The Fix:

  • Concentrate the mother liquor (filtrate) to half volume.[2][3]

  • Cool again to generate a "Second Crop."[1][2]

  • Note: The second crop is usually less pure than the first.[2]

Q4: Can I purify this as a salt instead?

The Insight: Yes. If the free base is stubborn, converting it to the Hydrochloride (HCl) or Fumarate salt is a robust strategy.[2]

  • Protocol: Dissolve free base in EtOH. Add 1.1 eq of HCl (in ether or dioxane).[2][3] The salt usually precipitates immediately and is easily recrystallized from Ethanol/Ether.[2]

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for general purification protocols). [1][2][3]

  • Anderson, N. G. (2012).[1][2][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Source for "Oiling Out" thermodynamics).

  • PubChem Compound Summary. (2024). [4-(Piperidin-4-yloxy)-phenyl]-methanol.[1][2][3] National Center for Biotechnology Information.[1][2] [1][2][3]

  • Stahl, P. H., & Wermuth, C. G. (2011).[2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Reference for salt selection of basic drugs). [1][2][3]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of the Methanol Group in Piperidine Derivatives

Welcome to the technical support center for navigating the complexities of synthetic chemistry involving piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of synthetic chemistry involving piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired oxidation of the methanol group on piperidine-containing molecules. Here, we will delve into the root causes of this common side reaction and provide actionable troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Unwanted Oxidation of the Piperidinemethanol Moiety

This section addresses specific issues you might encounter during the chemical manipulation of piperidine derivatives bearing a primary alcohol.

Issue 1: Oxidation of the Primary Alcohol During a Reaction Targeting Another Functional Group

Symptom: You are attempting a reaction elsewhere in the molecule (e.g., N-alkylation, C-H functionalization), but you observe the formation of an aldehyde or carboxylic acid byproduct corresponding to the oxidation of your piperidinemethanol group.

Probable Causes & Solutions:

  • Cause A: Oxidative Reagents or Conditions. Many reagents, even those not typically considered strong oxidants, can affect a primary alcohol, especially under certain reaction conditions.

    • Solution 1: Re-evaluate Your Reagents. Carefully examine all components of your reaction mixture. Some common culprits include certain metal catalysts that can facilitate aerobic oxidation. If possible, switch to a less oxidizing alternative.

    • Solution 2: Ensure an Inert Atmosphere. If your reaction is sensitive to air, ensure it is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation which can, in turn, lead to unwanted side reactions.[1]

  • Cause B: Inherent Instability of the Substrate. The piperidine nitrogen can influence the reactivity of the adjacent methanol group, sometimes making it more susceptible to oxidation.

    • Solution: Employ a Protecting Group Strategy. The most robust solution is to temporarily "mask" the alcohol's reactivity by converting it into a less reactive functional group.[2] This is a cornerstone of modern organic synthesis.

      • Step-by-Step Protocol for Silyl Ether Protection: Silyl ethers are a common and effective choice as they are generally stable to a wide range of non-acidic reaction conditions and are easily removed.[2][3]

        • Protection: In a suitable anhydrous solvent (e.g., dichloromethane or DMF), dissolve your piperidine derivative. Add a mild base, such as triethylamine or imidazole (1.5-2.0 equivalents).

        • Slowly add a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) (1.1-1.2 equivalents) at 0 °C.

        • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

        • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting the product.

        • Purify the silyl-protected piperidine derivative via column chromatography.

      • Deprotection: After your desired reaction on another part of the molecule is complete, the silyl ether can be easily cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

Issue 2: Low Yields and Complex Product Mixtures During a Planned Oxidation

Symptom: You are intentionally trying to oxidize the primary alcohol to an aldehyde, but you are getting a mixture of the starting material, the desired aldehyde, and the over-oxidized carboxylic acid.

Probable Causes & Solutions:

  • Cause A: Over-oxidation. Strong oxidizing agents will readily convert a primary alcohol to a carboxylic acid.[4] The intermediate aldehyde is also susceptible to further oxidation.[5]

    • Solution 1: Choose a "Mild" Oxidizing Agent. To stop the oxidation at the aldehyde stage, it is crucial to use a reagent that is not strong enough to oxidize the aldehyde further.[4] Several modern oxidation protocols are designed for this purpose.

      • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.[6] It is highly effective for generating aldehydes from primary alcohols.

      • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes.

      • TEMPO-mediated Oxidations: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can be used as a catalyst in conjunction with a stoichiometric oxidant (like N-chlorosuccinimide or sodium hypochlorite) to selectively oxidize primary alcohols to aldehydes.[7][8]

    • Solution 2: Control Reaction Conditions. Carefully control the stoichiometry of the oxidizing agent. Using a slight excess may lead to over-oxidation. Running the reaction at low temperatures can also help to improve selectivity.

  • Cause B: Oxidation of the Piperidine Nitrogen. The tertiary amine of the piperidine ring can also be oxidized, typically to an N-oxide, which can complicate the reaction.[9][10]

    • Solution: Protect the Piperidine Nitrogen. If N-oxidation is a competing side reaction, you may need to protect the piperidine nitrogen before performing the alcohol oxidation. A carbamate protecting group, such as a Boc (tert-butoxycarbonyl) group, is often a good choice as it is stable to many oxidative conditions and can be removed later under acidic conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the alcohol on a piperidinemethanol derivative?

A1: The "best" protecting group is highly dependent on the specific reaction conditions you plan to use in subsequent steps. Here is a comparison of some common choices:

Protecting GroupProtection ConditionsDeprotection ConditionsStability Notes
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride, base (e.g., imidazole, Et3N)Fluoride source (e.g., TBAF), or acidGenerally stable to bases, nucleophiles, and many oxidizing/reducing agents.[2][11]
Benzyl Ether (Bn) Benzyl bromide, strong base (e.g., NaH)Catalytic hydrogenation (H2, Pd/C)Stable to many acidic and basic conditions.[3] Not suitable if your molecule has other reducible functional groups.
Tetrahydropyranyl Ether (THP) Dihydropyran, acid catalyst (e.g., PPTS)Aqueous acidStable to basic conditions, but sensitive to acid.[2][3]

Q2: Can I selectively oxidize the piperidine ring without affecting the methanol group?

A2: Yes, this is often possible. For instance, the oxidation of N-alkyl piperidines to form iminium ions, which can then be functionalized, is a known transformation.[10] The key is to choose reagents and conditions that favor oxidation at the nitrogen or the alpha-carbon of the ring over the primary alcohol. Often, this involves the initial formation of an N-oxide.[10]

Q3: My reaction is still not working as expected. What other factors should I consider?

A3: If you have addressed the common issues above, consider the following:

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivity.[12] For example, aprotic solvents may be preferable for oxidations intended to stop at the aldehyde stage to prevent the formation of the gem-diol hydrate intermediate, which is more readily oxidized to the carboxylic acid.[5]

  • Purity of Starting Materials: Ensure your piperidine derivative and all reagents are of high purity. Impurities can sometimes catalyze unwanted side reactions.

  • Review the Literature: Search for specific examples of similar transformations on molecules with a piperidinemethanol moiety. The challenges you are facing may have been addressed by other researchers.

III. Visualizing Reaction Pathways

To better understand the strategies discussed, the following diagrams illustrate the key concepts.

G cluster_0 Problem: Unwanted Oxidation cluster_1 Solution: Protection Strategy Start Piperidinemethanol Derivative Reaction Reaction Targeting Another Functional Group Start->Reaction Oxidation Unwanted Oxidation of Methanol Group Reaction->Oxidation Side Reaction Start_Prot Piperidinemethanol Derivative Protect Protect Alcohol (e.g., with TBDMSCl) Start_Prot->Protect Protected_Mol Protected Derivative Protect->Protected_Mol Desired_Reaction Perform Desired Reaction Protected_Mol->Desired_Reaction Desired_Product_Prot Desired Product (Protected) Desired_Reaction->Desired_Product_Prot Deprotect Deprotect Alcohol (e.g., with TBAF) Desired_Product_Prot->Deprotect Final_Product Final Desired Product Deprotect->Final_Product

Caption: Workflow for preventing unwanted oxidation using a protection strategy.

G cluster_0 Challenge: Controlled Oxidation to Aldehyde cluster_1 Decision Tree for Oxidant Choice Start Primary Alcohol Oxidant Oxidizing Agent Start->Oxidant Aldehyde Aldehyde (Desired Product) Oxidant->Aldehyde Desired Pathway Carboxylic_Acid Carboxylic Acid (Over-oxidation Product) Aldehyde->Carboxylic_Acid Unwanted Pathway (with strong oxidants) Goal Desired Product? To_Aldehyde Aldehyde Goal->To_Aldehyde Aldehyde To_Acid Carboxylic Acid Goal->To_Acid Carboxylic Acid Mild_Oxidants Use Mild Oxidants: - Swern - Dess-Martin (DMP) - TEMPO-mediated To_Aldehyde->Mild_Oxidants Strong_Oxidants Use Strong Oxidants: - KMnO4 - Jones Reagent (CrO3/H2SO4) To_Acid->Strong_Oxidants

Caption: Decision-making process for selecting an appropriate oxidizing agent.

IV. References

Sources

Optimization

Resolving N-alkylation side reactions during ether synthesis

Introduction In medicinal chemistry, synthesizing ethers in the presence of unprotected amines or nitrogen heterocycles presents a classic chemoselectivity challenge. Nitrogen is generally softer and more nucleophilic th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In medicinal chemistry, synthesizing ethers in the presence of unprotected amines or nitrogen heterocycles presents a classic chemoselectivity challenge. Nitrogen is generally softer and more nucleophilic than oxygen, leading to competitive N-alkylation. This guide provides decision frameworks and validated protocols to invert this natural preference, ensuring high-yield O-alkylation.

Module 1: Diagnostic Triage

"Why is my reaction failing?"

Before altering conditions, diagnose the root cause based on the properties of your nucleophiles and electrophiles.

Q: My LCMS shows the correct mass, but NMR indicates N-methylation. Why?

A: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) mismatch or pKa-driven kinetics.

  • The Mechanism: Neutral amines (pKa of conjugate acid ~10) are better nucleophiles than neutral alcohols. Even if you use a base to deprotonate the alcohol (forming an alkoxide), the amine may still compete if the electrophile is "soft" (e.g., alkyl iodides).

  • The Fix: You must manipulate the Hardness of the electrophile and the Coordination of the nucleophile.

Decision Tree: Chemoselectivity Strategy

Chemoselectivity Start Start: Substrate Analysis CheckN Is the Nitrogen Basic? (Alkyl amine, Pyridine) Start->CheckN CheckAcid Is the Oxygen Acidic? (Phenol, Carboxylic Acid) CheckN->CheckAcid Yes Strategy3 Strategy C: Mitsunobu (Redox Coupling) CheckN->Strategy3 No (Amide/Indole) Strategy1 Strategy A: Hard Electrophile (Use Sulfonates/Sulfates) CheckAcid->Strategy1 No (Aliphatic Alcohol) Strategy2 Strategy B: Cesium Effect (Cs2CO3 in DMF) CheckAcid->Strategy2 Yes (Phenol) Strategy4 Strategy D: Protection Required (Boc/Cbz) Strategy1->Strategy4 If Fails Strategy2->Strategy4 If Fails

Figure 1: Decision matrix for selecting the optimal O-alkylation strategy based on substrate properties.

Module 2: The Williamson Protocol (Base-Mediated)

Best For: Phenols, acidic alcohols, and substrates where N-protection is impossible.

Q: How do I force O-alkylation on a phenol containing a secondary amine?

A: Utilize the "Cesium Effect" . Standard bases like


 or 

often result in tight ion-pairing, which reduces the nucleophilicity of the oxygen. Cesium (

), being a large, diffuse cation, forms a "loose" ion pair with the phenoxide. This creates a "naked anion" that is highly reactive toward O-alkylation, often outcompeting the neutral amine.
Optimized Protocol: Cesium-Mediated O-Alkylation
ParameterRecommendationRationale
Base

(1.5 - 2.0 equiv)
Promotes "naked anion" effect; increases O-nucleophilicity [1].
Solvent DMF or AcetonitrilePolar aprotic solvents solvate the cation (

) but not the anion, maximizing reactivity.
Electrophile Alkyl Bromides or TosylatesAvoid Iodides. Iodides are "soft" and favor N-alkylation.[1][2] Bromides/Tosylates are "harder" [2].
Temperature RT to

Higher temps increase collision frequency for the less favored N-alkylation. Keep it mild.

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (1.5 equiv). Stir at RT for 30 mins. Note: Ensure the base is finely ground.
    
  • Addition: Add Alkyl Bromide (1.1 equiv) dropwise.

  • Monitoring: Monitor via LCMS. If N-alkylation is observed (>5%), lower temperature and switch electrophile leaving group to -OTs (Tosylate).

Module 3: The Mitsunobu Protocol (Redox-Mediated)

Best For: Aliphatic alcohols where basic conditions cause elimination or racemization.

Q: I am getting N-alkylation of my sulfonamide/imide instead of the alcohol. Why?

A: The Mitsunobu reaction is driven by pKa. The betaine intermediate will deprotonate the most acidic proton available.

  • Rule of Thumb: The nucleophile (H-Nu) must have a pKa < 11-13.

  • The Conflict: If your "substrate" has an acidic nitrogen (e.g., Sulfonamide pKa ~10) and you want to alkylate a separate alcohol, the Sulfonamide might act as the nucleophile against the alcohol (which becomes the electrophile).

Troubleshooting Table: Mitsunobu Selectivity
IssueCauseCorrective Action
No Reaction Nucleophile pKa > 13Use a more acidic surrogate (e.g., use a phenol instead of an alcohol, or activate the alcohol first).
N-Alkylation Nitrogen is too acidicIf the N-H pKa is < 11, it will participate. Protect the Nitrogen with a Boc group to raise its pKa above 15.
Low Yield Steric BulkSwitch from DEAD/PPh3 to ADDP/PBu3 . ADDP is more reactive and handles steric bulk better [3].

Visualizing the Competition:

Mitsunobu Reagents DEAD + PPh3 Betaine Betaine Intermediate Reagents->Betaine Nucleophile Nucleophile (H-Nu) Betaine->Nucleophile Deprotonates H-Nu Substrate Substrate (R-OH) Substrate->Betaine Activates OH PathO O-Alkylation (Desired) Nucleophile->PathO If Nu = O-based (Phenol) PathN N-Alkylation (Side Reaction) Nucleophile->PathN If Nu = N-based (Imide/Sulfonamide)

Figure 2: Pathway competition in Mitsunobu reactions. The acidity (pKa) of the nucleophile dictates the outcome.

Module 4: Advanced Workflows

When direct alkylation fails.

Q: Direct alkylation is yielding a 50:50 mixture. What is the definitive fix?

A: If thermodynamic control (


) and kinetic control (Mitsunobu) fail, you must alter the substrate chemically.

Protocol: Transient Protection Strategy

  • Protect: React the amine with

    
     (1.1 equiv) in DCM/TEA. This renders the nitrogen non-nucleophilic.
    
  • Alkylate: Perform standard Williamson ether synthesis using

    
     (Strong base is now safe) and Alkyl Iodide (Soft electrophile is now safe).
    
  • Deprotect: Remove Boc with TFA/DCM (1:1).

Alternative: Copper-Catalyzed (Ullmann-Type) Coupling For Aryl Ethers where


 is impossible (e.g., Phenol + Aryl Halide).
  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
    
    
  • Solvent: Toluene (

    
    )
    
  • Why it works: The mechanism involves oxidative addition to Copper, which is highly specific for the "harder" phenoxide over the amine in many catalytic cycles [4].

References

  • Cesium Carbonate Effect: Flessner, T., & Doye, S. (1999).[3] Cesium carbonate: A powerful inorganic base in organic synthesis.[3][4] Journal für Praktische Chemie, 341(2), 186-190. 3[2][3][5][6][7][8][9][10][11][12]

  • HSAB & Leaving Groups: Pearson, R. G. (1963). Hard and Soft Acids and Bases.[2][13] Journal of the American Chemical Society. 2[2][3][5][7][8][9][10]

  • Mitsunobu Selectivity: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[14] Chemical Reviews. 14[3][5][7][8][9]

  • Ullmann Coupling: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. 3[2][3][5][6][7][8][9][10][11][12]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of [4-(Piperidin-4-yloxy)-phenyl]-methanol

Abstract The structural elucidation of novel chemical entities is a cornerstone of modern drug development and chemical research. Mass spectrometry (MS) serves as a pivotal analytical technique, providing indispensable i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug development and chemical research. Mass spectrometry (MS) serves as a pivotal analytical technique, providing indispensable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the mass spectrometric behavior of [4-(Piperidin-4-yloxy)-phenyl]-methanol (C₁₂H₁₇NO₂, Monoisotopic Mass: 207.126 Da), a molecule incorporating a piperidine ring, an aryl ether linkage, and a benzyl alcohol moiety. In the absence of direct experimental spectra in public literature, this document constructs a comparative framework based on established fragmentation principles for its constituent functional groups. We will explore predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing researchers with a robust, theory-based guide for identifying this compound and its analogues. Furthermore, we present comprehensive, field-proven protocols for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Rationale for Predictive Fragmentation Analysis

In the landscape of pharmaceutical and chemical research, scientists frequently encounter novel molecules for which no reference mass spectra exist. In these scenarios, the ability to predict fragmentation patterns based on a molecule's structure is not merely an academic exercise—it is a critical skill for structural confirmation, impurity profiling, and metabolite identification. [4-(Piperidin-4-yloxy)-phenyl]-methanol is a representative example of a multifunctional scaffold common in medicinal chemistry. Its structure combines three key pharmacophores: a basic piperidine ring, a flexible aryl ether linkage, and a reactive benzyl alcohol group. Understanding how these moieties independently and collaboratively influence fragmentation is essential for interpreting its mass spectrum.

This guide will deconstruct the molecule, examine the characteristic fragmentation of each component, and synthesize this knowledge to predict the fragmentation pathways of the intact molecule. This approach provides a powerful comparative tool, enabling researchers to logically deduce the structure of unknown but related compounds.

Structural Deconstruction and Functional Group Analysis

To predict the fragmentation of [4-(Piperidin-4-yloxy)-phenyl]-methanol, we must first analyze the fragmentation tendencies of its core components.

  • Piperidine Ring: As a cyclic aliphatic amine, the piperidine moiety's fragmentation is dominated by the nitrogen atom.[1][2] Under Electron Ionization (EI), ionization often occurs at the nitrogen lone pair, initiating α-cleavage (the breaking of a C-C bond adjacent to the nitrogen) to form a stable iminium ion.[1][3] In Electrospray Ionization (ESI), the basic nitrogen is a ready site for protonation, forming the [M+H]⁺ ion, which is the precursor for subsequent collision-induced dissociation (CID).[1][4]

  • Aryl Ether Linkage: Aryl ethers are known to fragment via cleavage of the C-O ether bond.[5][6][7] The stability of the resulting phenoxy and alkyl ions or radicals dictates the preferred cleavage pathway. In some cases, cleavage can occur at the bond beta to the aromatic ring.[7]

  • Benzyl Alcohol Moiety: Benzyl alcohols exhibit characteristic fragmentation patterns, including the loss of a hydroxyl radical (•OH) or water (H₂O). A key fragmentation pathway involves the formation of a stable tropylium or hydroxytropylium cation, which can lead to subsequent losses of neutral molecules like carbon monoxide (CO).[8][9]

Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy ("hard") technique that generates numerous fragment ions, providing a detailed structural fingerprint.[10] The molecular ion (M⁺•) is expected at m/z 207 .

Key predicted EI fragmentation pathways include:

  • α-Cleavage at the Piperidine Ring: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring, leading to the loss of a hydrogen radical and the formation of a stable iminium ion.[1][3]

  • Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring and the methanol group is highly probable, leading to the formation of a stable benzyl cation or related structures. Loss of the entire hydroxymethyl group (•CH₂OH, 31 Da) would yield an ion at m/z 176 .

  • Aryl Ether Bond Cleavage: Scission of the C-O bond between the phenyl ring and the piperidine-oxy group can occur in two ways:

    • Formation of a phenoxy radical and a charged piperidine-derived fragment.

    • Formation of a charged phenoxy-methanol species (m/z 123 ) and a neutral piperidine-oxy radical.

  • Formation of Tropylium Ion: A characteristic fragmentation of benzyl derivatives is the formation of the tropylium ion (C₇H₇⁺) at m/z 91 after loss of the hydroxyl group and rearrangement.[11] The hydroxytropylium cation at m/z 107 is also a prominent fragment from benzyl alcohol itself.[8]

Electrospray Ionization (ESI) with Tandem MS (MS/MS)

ESI is a "soft" ionization technique that typically produces the protonated molecule, [M+H]⁺, as the most abundant ion in the full scan MS spectrum. For [4-(Piperidin-4-yloxy)-phenyl]-methanol, this precursor ion would appear at m/z 208.13 . Structural information is then obtained by selecting this ion and subjecting it to Collision-Induced Dissociation (CID).[12][13]

The proton will likely reside on the most basic site, the piperidine nitrogen.[14] Fragmentation will proceed from this protonated precursor.

Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 208:

  • Neutral Loss of Water: The benzyl alcohol moiety can easily lose a molecule of water (18 Da) from the protonated precursor, resulting in a prominent fragment ion at m/z 190 .

  • Cleavage of the Aryl Ether Bond: Protonation can facilitate the cleavage of the C-O ether bond. This would lead to the formation of a protonated piperidin-4-ol ion at m/z 102 and a neutral phenyl-methanol molecule, or the protonated phenyl-methanol fragment at m/z 107 (hydroxytropylium ion) and a neutral piperidinoxy species.

  • Piperidine Ring Opening/Fragmentation: Following initial cleavages, the protonated piperidine ring itself can undergo further fragmentation, often involving ring-opening mechanisms.[15] This can lead to a series of smaller fragment ions. For example, a characteristic loss from substituted piperidines is the neutral loss of small molecules.[1]

The predicted fragmentation pathways for the protonated molecule are visualized in the diagram below.

G cluster_main ESI-MS/MS Fragmentation Precursor [M+H]⁺ m/z 208 Frag1 Fragment m/z 190 Precursor->Frag1 - H₂O (18 Da) Frag2 Fragment m/z 107 Precursor->Frag2 - C₅H₁₀NO• Frag3 Fragment m/z 102 Precursor->Frag3 - C₇H₇O•

Sources

Comparative

Validating structure of [4-(Piperidin-4-yloxy)-phenyl]-methanol using IR spectroscopy

A Comparative Guide for Method Selection and Data Interpretation Executive Summary The structural validation of [4-(Piperidin-4-yloxy)-phenyl]-methanol presents a specific spectroscopic challenge: distinguishing a second...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Method Selection and Data Interpretation

Executive Summary

The structural validation of [4-(Piperidin-4-yloxy)-phenyl]-methanol presents a specific spectroscopic challenge: distinguishing a secondary amine (piperidine ring) from a primary alcohol (benzyl alcohol moiety) within the same molecule. Both functional groups absorb in the high-frequency region (3200–3650 cm⁻¹), often leading to signal overlap.

This guide provides a comparative analysis of infrared (IR) sampling techniques (ATR vs. KBr) and establishes a rigorous logic for validating this specific pharmacophore. By comparing the target molecule against its synthetic precursors (typically N-protected derivatives), researchers can definitively confirm the integrity of the ether linkage and the deprotection of the piperidine ring.

Theoretical Framework: The Spectral Architecture

To validate this structure, we must deconstruct the molecule into its constituent vibrational modes. The molecule consists of three distinct domains:

  • The Piperidine Ring: Contains a secondary amine (N-H) and aliphatic C-H bonds.

  • The Linker: An aryl-alkyl ether bond (Ar-O-R).

  • The Phenyl-Methanol Tail: An aromatic ring substituted with a primary alcohol (O-H).

Structural-Spectral Mapping

The following diagram illustrates the causal link between the molecular structure and the expected IR signals.

G Molecule [4-(Piperidin-4-yloxy)-phenyl]-methanol Group1 Piperidine Ring (Secondary Amine) Molecule->Group1 Group2 Ether Linkage (Ar-O-R) Molecule->Group2 Group3 Benzyl Alcohol (Primary OH) Molecule->Group3 Signal1 N-H Stretch ~3300-3350 cm⁻¹ (Sharp, Weak) Group1->Signal1 Signal2 C-O-C Stretch 1200-1275 cm⁻¹ (Asymmetric) Group2->Signal2 Signal3 O-H Stretch 3200-3500 cm⁻¹ (Broad, Strong) Group3->Signal3 Signal4 Aromatic C=C 1500-1600 cm⁻¹ Group3->Signal4

Figure 1: Mapping functional groups to characteristic IR vibrational modes.

Comparative Methodology: ATR vs. Transmission (KBr)

Choosing the right sampling technique is critical for this molecule due to the potential for hydrogen bonding to obscure the N-H stretch.

Table 1: Technique Comparison Matrix
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Recommendation for This Molecule
Principle Surface reflection (evanescent wave).Beam passes through diluted sample matrix.Primary: ATR (for speed/routine).
Sample Prep None (neat solid).Grinding with KBr salt; pressing.[1][2]Secondary: KBr (if N-H is obscured).
Path Length Short (microns); dependent on wavelength.Variable; controlled by pellet thickness.KBr provides better resolution for weak N-H.
H-Bonding Preserves solid-state H-bonding network.Can disrupt H-bonding; hygroscopic KBr adds water bands.ATR is preferred to avoid moisture artifacts in the OH region.
Throughput High (>30 samples/hour).Low (<5 samples/hour).Use ATR for batch QC.

Expert Insight: For [4-(Piperidin-4-yloxy)-phenyl]-methanol, Diamond ATR is the standard choice. However, if the broad O-H stretch completely masks the weaker N-H stretch, a KBr pellet (dried thoroughly) or solution cell (using CCl₄) may be required to dilute the intermolecular hydrogen bonding and sharpen the peaks [1, 2].

Experimental Protocol: The Validation Workflow

This protocol ensures data integrity by incorporating a "blank" and a "standard" check.

Step-by-Step Methodology (ATR Focus)
  • System Initialization:

    • Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) is warmed up for 30 minutes.

    • Background Scan: Collect a background spectrum (air) with the ATR crystal clean. Requirement: 4000–450 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Crystal Cleaning:

    • Clean the diamond/ZnSe crystal with isopropanol. Ensure no residue remains (check for aliphatic C-H bands at 2900 cm⁻¹).

  • Sample Deposition:

    • Place approximately 2–5 mg of [4-(Piperidin-4-yloxy)-phenyl]-methanol onto the crystal center.

    • Pressure Application: Lower the pressure arm until the force gauge indicates optimal contact (usually ~80–100 N). Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition:

    • Scan sample (16–32 scans).

    • Perform an automatic baseline correction and ATR correction (to account for depth of penetration changes).

  • Validation Logic (The "Precursor Check"):

    • Compare the spectrum against the N-Boc protected precursor (tert-butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate).

    • Success Criteria: Disappearance of the Carbamate C=O (1690–1700 cm⁻¹) and appearance of the N-H stretch.

Validation Logic Flow

Validation Start Start Validation Acquire Acquire Spectrum (ATR) Start->Acquire CheckOH Check 3200-3500 cm⁻¹ Broad Band Present? Acquire->CheckOH CheckNH Check ~3300 cm⁻¹ Sharp Shoulder/Peak? CheckOH->CheckNH Yes Fail FAIL: Re-purify CheckOH->Fail No (Missing Alcohol) CheckEther Check 1240 cm⁻¹ Strong C-O-C? CheckNH->CheckEther Yes Warning INCONCLUSIVE: Run KBr/Solution CheckNH->Warning Obscured Pass PASS: Structure Confirmed CheckEther->Pass Yes CheckEther->Fail No (Ether Cleaved)

Figure 2: Decision tree for structural validation.

Data Analysis & Interpretation

The following table summarizes the critical bands required to confirm the identity of [4-(Piperidin-4-yloxy)-phenyl]-methanol.

Table 2: Diagnostic IR Bands
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity/ShapeValidation Note
Alcohol (O-H) Stretch3200 – 3500 Strong, BroadOften dominates the high-frequency region due to H-bonding [3].
Amine (N-H) Stretch3300 – 3350 Weak, SharpLook for a sharp spike or shoulder riding on the broad OH band. Secondary amines show only one band here (unlike primary amines which show two) [1].
Ether (Ar-O-R) C-O-C Asym. Stretch1230 – 1270 StrongCritical for confirming the linkage between the phenyl ring and piperidine [4].
Aromatic Ring C=C Stretch1500, 1600 MediumUsually two or three sharp bands confirming the phenyl core.
Alcohol (C-O) C-O Stretch1000 – 1050 StrongSpecific to the primary alcohol (methanol group) [3].
Alkyl (C-H) sp³ Stretch2800 – 2950 MediumFrom the piperidine ring.
Differentiating Product from Impurities
  • vs. N-Boc Precursor: If a strong band persists at 1690–1710 cm⁻¹ , the deprotection was incomplete (Boc group remains).

  • vs. Water Contamination: Broad absorption >3500 cm⁻¹ and a bending mode at ~1640 cm⁻¹ indicates wet sample (common with hygroscopic amine salts) [5].

References

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Specac Application Notes. (2018). Comparison of FTIR spectra recorded from KBr sample pellets and ATR. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (General band assignments).
  • NIST Chemistry WebBook. IR Spectrum of 4-Piperidinemethanol (Analog). Link

  • Sigma-Aldrich. Product Specification: (4-(Piperidin-4-yl)phenyl)methanol hydrochloride.[3] Link

Sources

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for [4-(Piperidin-4-yloxy)-phenyl]-methanol Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of your analytical data is fundamentally tethered to the quality of your reference standards....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of your analytical data is fundamentally tethered to the quality of your reference standards. This guide provides an in-depth, technically-grounded framework for the qualification and purity testing of a [4-(Piperidin-4-yloxy)-phenyl]-methanol reference standard. As no official monograph may exist for this specific entity, we will construct a robust, self-validating analytical strategy grounded in the principles outlined by major pharmacopeias and regulatory bodies.

Analyte Characterization: [4-(Piperidin-4-yloxy)-phenyl]-methanol

Before any analytical method can be developed, a thorough understanding of the molecule is paramount.

  • Structure:

    • A piperidine ring linked via an ether oxygen at its 4-position to a phenyl ring, which in turn bears a methanol group at its 4-position.

  • Molecular Formula: C₁₂H₁₇NO₂

  • Molecular Weight: 207.27 g/mol

  • Key Physicochemical Features:

    • Basic Nitrogen: The secondary amine in the piperidine ring imparts basic properties, making the molecule's chromatography sensitive to pH.

    • Aromatic Chromophore: The phenyl ring allows for straightforward detection using UV spectroscopy, a cornerstone of HPLC analysis.

    • Polar Functional Groups: The hydroxyl (-OH) and ether (-O-) groups contribute to its polarity.

    • Chirality: The molecule itself is achiral.

The Logic of Reference Standard Qualification

A reference standard is not merely a bottle of a substance; it is a highly characterized material intended for use in specific analytical procedures.[1][2] The qualification process is a holistic exercise to confirm its identity, purity, and fitness for purpose. For a new chemical entity, this process is rigorous and follows a logical workflow.

Reference_Standard_Qualification_Workflow cluster_0 Material Sourcing & Initial Characterization cluster_1 Comprehensive Purity Assessment cluster_2 Value Assignment & Documentation A Synthesize or Procure High-Purity Batch B Structural Confirmation (NMR, MS, IR) A->B Identity C Chromatographic Purity (HPLC/UPLC) B->C Purity Profiling G Absolute Purity (qNMR or Mass Balance) C->G D Residual Solvents (Headspace GC-MS) D->G E Water Content (Karl Fischer) E->G F Inorganic Impurities (Sulfated Ash) F->G H Calculate Final Purity Value G->H Final Assay I Generate Certificate of Analysis (CoA) H->I J Establish Storage Conditions & Re-test Date I->J

Caption: Workflow for qualifying a new chemical reference standard.

Comparative Analysis of Purity Determination Methods

No single technique can definitively establish purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a trustworthy assessment.

Analytical Technique Primary Purpose for this Analyte Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitation of organic impurities (process-related & degradation products).High sensitivity and resolving power for structurally similar compounds.[3][4][5]Requires a reference standard for each impurity for precise quantitation; may not detect non-chromophoric impurities.
Quantitative NMR (qNMR) Absolute purity determination (assay value).Primary method providing SI-traceable results without needing a specific standard of the analyte.[6][7][8][9][10]Lower sensitivity compared to HPLC for trace impurities; requires careful selection of internal standard and experimental parameters.
Headspace Gas Chromatography (GC-MS) Detection and quantitation of residual solvents from synthesis.Highly sensitive and specific for volatile and semi-volatile compounds.[11][12][13][14][15]Not suitable for non-volatile organic or inorganic impurities.
Differential Scanning Calorimetry (DSC) Assessment of overall purity based on melting point depression.Provides a good indication of total mole fraction of eutectic impurities; requires very small sample amounts.[16][17][18][19][20]Only applicable to crystalline solids with a sharp melting point; not suitable for amorphous materials or compounds that decompose on melting.[19][20]
Thermogravimetric Analysis (TGA) Quantifies loss of volatiles (water, solvents) upon heating.Complements Karl Fischer and GC data.Not specific; cannot differentiate between different volatile components.
Karl Fischer Titration Specific quantitation of water content.Gold standard for water determination.Only measures water content.

Experimental Protocols: A Practical Approach

Recommended HPLC Method for Organic Purity

The cornerstone of purity analysis for a molecule like [4-(Piperidin-4-yloxy)-phenyl]-methanol is a stability-indicating reverse-phase HPLC method. The goal is to separate the main component from all potential process-related impurities and degradation products.

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC System & Conditions cluster_analysis Data Analysis Prep Sample Prep: Accurately weigh ~10 mg of standard Dissolve in 10 mL Diluent (e.g., 50:50 ACN:Water) Final Conc: ~1.0 mg/mL System Column: C18, 150 x 4.6 mm, 3.5 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient: 5% to 95% B over 20 min Flow Rate: 1.0 mL/min Detection: UV at 220 nm Prep->System Inject ~5 µL Analysis Integrate all peaks Calculate Area % Purity: (Peak Area_Main / Sum of All Peak Areas) * 100 System->Analysis Acquire Chromatogram

Caption: A typical reverse-phase HPLC workflow for purity analysis.

Detailed Protocol:

  • Instrumentation: An HPLC or UPLC system equipped with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: A robust C18 stationary phase (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), typically 150 mm x 4.6 mm with 3.5 µm particles. The choice of a modern, end-capped silica column is crucial for good peak shape, given the basic nature of the piperidine moiety.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the piperidine nitrogen is protonated, leading to symmetrical peaks and reproducible retention.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A broad gradient is essential during method development to elute all potential impurities. A typical starting point is a linear gradient from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30 °C to ensure reproducibility.

    • Detection Wavelength: A photodiode array (PDA) detector is ideal to assess peak purity and select the optimal wavelength. Given the phenyl-methanol structure, initial monitoring at 220 nm and 254 nm is recommended.

  • Sample Preparation:

    • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 Water:Acetonitrile) is typically a good starting point.

    • Concentration: Prepare a sample solution at approximately 1.0 mg/mL to detect impurities at the 0.05% level.

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Integrate all peaks with a signal-to-noise ratio > 3.

    • Calculate the purity using the area percent method. Note that this assumes all impurities have the same response factor as the main peak, which is a necessary simplification until impurity-specific standards are available.

Headspace GC-MS for Residual Solvents

Residual solvents are common process-related impurities that must be controlled.[21] Headspace GC is the industry-standard technique.[13][14]

Protocol Outline:

  • Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: Accurately weigh ~100 mg of the [4-(Piperidin-4-yloxy)-phenyl]-methanol into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).

  • Headspace Conditions:

    • Oven Temperature: 80-100 °C

    • Equilibration Time: 30-45 minutes.

  • GC Conditions:

    • Column: A column with a phase suitable for volatile compounds (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to ~240 °C to elute all common solvents.

  • Quantitation: Identify and quantify solvents against a calibrated standard mixture of expected solvents.

Potential Impurities: A Mechanistic Perspective

A robust purity method must be able to separate the active substance from its potential impurities. Based on a plausible synthetic route (e.g., Williamson ether synthesis between 4-hydroxypiperidine and 4-(bromomethyl)phenol or a related precursor), potential impurities could include:

  • Starting Materials: Unreacted 4-hydroxypiperidine or the phenyl-methanol precursor.

  • By-products: Di-substituted products or products of side reactions.

  • Degradation Products: Oxidation of the methanol group to an aldehyde or carboxylic acid; cleavage of the ether linkage under harsh pH or temperature conditions.

The developed HPLC method must demonstrate separation (resolution > 1.5) for these known potential impurities to be considered "stability-indicating."

Conclusion: A Multi-faceted Approach to Purity

Establishing a reference standard for [4-(Piperidin-4-yloxy)-phenyl]-methanol, in the absence of an official monograph, demands a comprehensive and scientifically rigorous approach. The purity value assigned to the Certificate of Analysis is not the result of a single measurement but a synthesis of data from orthogonal analytical techniques. A high-resolution HPLC method forms the core of the purity assessment for related substances, while techniques like GC-MS, Karl Fischer, and qNMR provide critical data on residual solvents, water content, and absolute purity, respectively. This multi-faceted, evidence-based strategy ensures the reference standard is fit for its intended purpose, providing the foundation for reliable analytical results in research and drug development.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. [Link]

  • Place of DSC purity analysis in pharmaceutical development. (n.d.). AKJournals. [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support. [Link]

  • Fact sheet: European Pharmacopoeia Reference Standards. (n.d.). EDQM. [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026). ResolveMass Laboratories Inc. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Avomeen. [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. (n.d.). Shimadzu. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). Pharmacopeia. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025). ResearchGate. [Link]

  • The Determination of Residual Solvents in Pharmaceuticals Using the Agilent G1888 Network Headspace Sampler Application. (2004). Agilent. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]

  • Are You Handling USP Reference Standards Appropriately?. (2024). Lachman Consultants. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL. [Link]

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. (2022). LCGC International. [Link]

  • (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). ResearchGate. [Link]

  • Headspace GC method for residual solvents analysis in pharmaceutical products. (2023). Separation Science. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus America. [Link]

  • Ph. Eur. | European Pharmacopeia. (2025). Cevidra. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2020). LCGC International. [Link]

  • Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. (1998). PubMed. [Link]

  • <11> USP REFERENCE STANDARDS. (n.d.). USP. [Link]

  • USP Reference Standards- General Chapters. (2025). Trung Tâm Thuốc Central Pharmacy. [Link]

  • Pharmacopeial Reference Standards: Equivalence and Qualification. (2025). PharmaRegulatory.in. [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). ICH. [Link]

  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019). ICH. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • 4-Piperidinemethanol. (n.d.). PubChem. [Link]

  • phenyl(piperidin-4-yl)methanol (38081-60-6). (n.d.). Chemchart. [Link]

Sources

Comparative

Technical Comparison Guide: Distinguishing [4-(Piperidin-4-yloxy)-phenyl]-methanol from its Oxidation Products

Executive Summary [4-(Piperidin-4-yloxy)-phenyl]-methanol is a bifunctional intermediate often employed as a linker in medicinal chemistry (e.g., PROTACs, GPCR ligands). Its stability is compromised by two primary oxidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(Piperidin-4-yloxy)-phenyl]-methanol is a bifunctional intermediate often employed as a linker in medicinal chemistry (e.g., PROTACs, GPCR ligands). Its stability is compromised by two primary oxidative pathways: the oxidation of the benzylic alcohol and the N-oxidation of the piperidine ring.

This guide provides a definitive analytical framework to distinguish the parent molecule from its three critical oxidation impurities:

  • The Aldehyde: 4-(Piperidin-4-yloxy)benzaldehyde (Oxidation Stage I).

  • The Carboxylic Acid: 4-(Piperidin-4-yloxy)benzoic acid (Oxidation Stage II).

  • The N-Oxide: [4-(1-Oxidopiperidin-4-yloxy)phenyl]methanol (Secondary Pathway).

Part 1: Chemical Profiling & Degradation Pathways

Understanding the structural evolution is the first step in selecting the correct analytical detector.

CompoundFunctional ChangePolarity Shift (at pH 3.0)Reactivity Risk
Parent Alcohol Benzylic -CH₂OHModerate (Protonated Amine)Stable intermediate
Aldehyde Impurity Carbonyl -CHOLess Polar (Loss of H-bonding donor)High (Schiff base formation)
Acid Impurity Carboxyl -COOHHigh (Protonated Amine + Carboxyl)Moderate (Dimerization)
N-Oxide Impurity N-O DipoleHigh (Polar N-O bond)Thermally unstable
Mechanistic Pathway Diagram

The following diagram illustrates the oxidative cascade and the mass shifts expected in LC-MS analysis.

OxidationPathway Figure 1: Oxidative degradation pathways of [4-(Piperidin-4-yloxy)-phenyl]-methanol. Parent Parent: Alcohol [M+H]+ = 222.15 (Target) Aldehyde Impurity A: Aldehyde [M+H]+ = 220.13 (-2 Da) Parent->Aldehyde 1° Alcohol Oxidation (-2H) NOxide Impurity C: N-Oxide [M+H]+ = 238.15 (+16 Da) Parent->NOxide N-Oxidation (+O) Acid Impurity B: Acid [M+H]+ = 236.13 (+14 Da) Aldehyde->Acid Carbonyl Oxidation (+O)

Part 2: Analytical Strategy 1 — High-Performance Liquid Chromatography (HPLC)[1][2]

The Challenge: The piperidine moiety is a secondary amine (


). On standard silica columns at neutral pH, it will interact with silanols, causing severe peak tailing.
The Solution:  Use a low pH mobile phase. This protonates the piperidine (ensuring solubility) and suppresses the ionization of the benzoic acid impurity (keeping it in a neutral, retainable form).
Recommended Protocol: Acidic Reverse Phase LC
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV-Vis (Diode Array).

Data Interpretation: Separation Logic
AnalytePredicted Elution OrderUV Characteristics (Max Abs)Mechanism
Acid Impurity 1 (Early)~254 nmPolar carboxyl group reduces retention relative to alcohol.
Parent Alcohol 2 (Mid)~220 nm, 270 nmBalanced hydrophobicity.
Aldehyde Impurity 3 (Late)~280-290 nm (Red Shift) Conjugation of carbonyl with phenyl ring increases retention and

.

Critical Insight: The Aldehyde has a distinct UV spectrum due to the extended conjugation of the carbonyl with the aromatic ring. If you see a peak eluting after the parent with a UV max shifted ~20nm higher, it is almost certainly the aldehyde.

Part 3: Analytical Strategy 2 — Mass Spectrometry (LC-MS)

Mass spectrometry provides the definitive confirmation required for regulatory guidelines (e.g., ICH Q3A/B).

Fragmentation Logic (ESI Positive Mode)

The ether linkage and piperidine ring dictate the fragmentation.

  • Parent (Alcohol):

    • Precursor: m/z 222.15

      
      
      
    • Fragment: m/z 84 (Piperidine ring cleavage) - Diagnostic for piperidine core.

  • Aldehyde:

    • Precursor: m/z 220.13

      
      
      
    • Differentiation: Mass deficit of 2.02 Da compared to parent.

  • Acid:

    • Precursor: m/z 236.13

      
      
      
    • Differentiation: Mass gain of 13.98 Da compared to parent.

Workflow Diagram: Decision Tree

MSDecisionTree Figure 2: MS Decision Tree for Impurity Identification Sample Unknown Peak (LC Elution) MassCheck Check m/z (ESI+) Sample->MassCheck Is222 m/z = 222 (Parent Mass) MassCheck->Is222 Is220 m/z = 220 (M - 2) MassCheck->Is220 Is236 m/z = 236 (M + 14) MassCheck->Is236 ConfirmParent Confirm: Parent Alcohol Is222->ConfirmParent Yes ConfirmAld Confirm: Aldehyde (Check UV ~280nm) Is220->ConfirmAld Yes ConfirmAcid Confirm: Benzoic Acid Is236->ConfirmAcid Yes

Part 4: Analytical Strategy 3 — NMR Spectroscopy[3][4][5]

When reference standards are unavailable, NMR is the absolute structural validator.

1H-NMR Diagnostic Signals (DMSO-d6)
Proton EnvironmentParent Alcohol (

ppm)
Aldehyde (

ppm)
Acid (

ppm)
Benzylic Carbon 4.4 - 4.6 (d,

)
Absent Absent
Carbonyl Absent9.8 - 10.0 (s,

)
12.0 - 13.0 (br s,

)
Aromatic Ring 6.9, 7.2 (AA'BB')7.0, 7.8 (AA'BB', Deshielded)7.0, 7.9 (AA'BB', Deshielded)

Protocol Note: To distinguish the Acid from the Aldehyde in trace amounts:

  • Look for the distinct singlet at ~10 ppm (Aldehyde).[1]

  • Look for the downfield shift of the aromatic protons ortho to the carbonyl (shifting from ~7.2 in alcohol to ~7.8/7.9 in oxidized forms).

Part 5: References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4] (2006).[2] Defines reporting thresholds for oxidation products. Link

  • International Council for Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products.[2][3][5] (2006).[2] Guidelines for degradation products in finished dosage forms. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text on NMR shifts for benzyl alcohol vs. benzaldehyde).

  • Dolan, J. W. LCGC North America. "Tailoring the Separation of Amines." (Practical guide for HPLC of piperidine-containing compounds using acidic modifiers). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [4-(Piperidin-4-yloxy)-phenyl]-methanol

Topic: CAS: 199658-96-3 (Representative) Role: Senior Application Scientist / Safety Officer Executive Safety Directive: The "Unknown Toxicity" Protocol As researchers, we often handle intermediates like [4-(Piperidin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 199658-96-3 (Representative) Role: Senior Application Scientist / Safety Officer

Executive Safety Directive: The "Unknown Toxicity" Protocol

As researchers, we often handle intermediates like [4-(Piperidin-4-yloxy)-phenyl]-methanol where specific toxicological data (LD50, carcinogenicity) is sparse. However, chemical structure analysis dictates our safety posture. This compound contains a piperidine ring (a secondary amine) and a benzyl alcohol moiety.

Scientific Assessment:

  • Piperidine Moiety: Secondary amines are generally corrosive or highly irritating to mucous membranes and skin (pH > 11 in solution). They are potential sensitizers.

  • Physical State: Likely a solid powder. The primary risk vector is inhalation of dust during weighing and dermal absorption during solubilization.

  • Pharmacology: As a drug linker/intermediate, assume it has biological activity .

Core Directive: Treat this substance as a Corrosive Sensitizer . Do not rely on the absence of a "Skull and Crossbones" symbol on the vial to dictate your safety; rely on the functional groups.

The PPE Matrix: Causality & Specification

Standard "lab coat and glasses" are insufficient for amine-based intermediates. You must upgrade protection based on the state of matter.

Protection ZoneEquipment SpecificationScientific Rationale (Causality)
Hand Protection (Solids) Nitrile (4 mil) Sufficient for dry powder. Prevents incidental contact during weighing.
Hand Protection (Solutions) Double Gloving (Nitrile 4 mil + Nitrile 8 mil OR Laminate)Piperidine derivatives can permeate thin nitrile rapidly in organic solvents (DCM/DMF). Double gloving creates a breakthrough buffer.
Ocular Chemical Splash Goggles (Not Safety Glasses)Amine dust is basic. Contact with eye moisture creates caustic hydroxide species immediately. Goggles seal the ocular cavity from airborne dust.
Respiratory Fume Hood (Primary) / N95 (Secondary)Engineering Control is Primary: All handling must occur in a hood. If weighing outside is unavoidable, an N95 is the minimum to prevent particulate inhalation.
Body Lab Coat (High-Neck, Cotton/Poly) Synthetic fibers can melt if flash-exposed to solvents. High-neck coverage protects the suprasternal notch from dust accumulation.

Operational Protocol: Step-by-Step Handling

This protocol minimizes exposure during the most critical phase: The Solid-to-Liquid Transition .

Phase A: Preparation & Weighing
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Piperidine solids can be static-prone. Use an anti-static gun or ionizer bar near the balance to prevent "powder fly-out."

  • Weighing:

    • Never weigh directly on the open bench.

    • If the balance is outside the hood, use a tarred, screw-top vial .

    • Add solid inside the hood, cap tightly, then transport to the balance.

Phase B: Solubilization (The High-Risk Moment)

Risk: Dissolving amines in halogenated solvents (like Dichloromethane) often generates heat (exothermic solvation) and increases volatility.

  • Solvent Choice: When possible, use lower-volatility solvents (e.g., DMSO, Methanol) over DCM to reduce vapor pressure.

  • Addition Order: Add solvent to the solid, not solid to solvent, to prevent splash-back of concentrated solution.

  • Vessel Management: Use a septum-capped vial. Inject solvent via syringe to maintain a closed system.

Phase C: Reaction & Cleanup
  • Quenching: If reacting with acid chlorides or isocyanates, the reaction will be exothermic. Cool to 0°C before addition.

  • Decontamination: Wipe all outer surfaces of flasks with a dilute acetic acid solution (5%) or water to neutralize trace amine residues before removing them from the hood.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow of handling, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.

HandlingWorkflow cluster_hood Fume Hood Containment Zone Start Start: Chemical Retrieval Check CCP 1: Check Hood Velocity (>80 fpm) Start->Check Weigh Weighing Protocol (Closed Vials Only) Check->Weigh If Pass Solubilize CCP 2: Solubilization (Syringe Addition / Septum) Weigh->Solubilize Transfer to Rxn Vessel Reaction Reaction Setup Solubilize->Reaction Waste Disposal (Basic Organic Stream) Reaction->Waste Post-Experiment

Caption: Operational workflow highlighting Critical Control Points (CCPs) where engineering controls must be verified.

Emergency Response: Spill Decision Matrix

If a spill occurs, your response depends on the state of matter.[1]

SpillResponse Spill Spill Incident Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent + Amine) Type->Liquid ActionS 1. Dampen paper towel 2. Wipe gently (No Dust) 3. Bag as HazWaste Solid->ActionS ActionL 1. Evacuate Area (if volatile) 2. Cover with Absorbent pads 3. Double Bag Liquid->ActionL

Caption: Decision tree for immediate spill remediation. Note: Never dry-sweep amine powders.

Waste Disposal Strategy

Improper disposal of amines is a common safety violation.

  • Segregation: Do NOT mix with acidic waste streams (e.g., acid chlorides, sulfuric acid waste). This will generate heat and potentially toxic fumes.[2][3][4]

  • Labeling: Tag as "Basic Organic Waste" or "Amine-Containing Organics."

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution is corrosive.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Piperidine - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Piperidin-4-yloxy)-phenyl]-methanol
Reactant of Route 2
Reactant of Route 2
[4-(Piperidin-4-yloxy)-phenyl]-methanol
© Copyright 2026 BenchChem. All Rights Reserved.